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  • Product: (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone
  • CAS: 1926990-70-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Structural Analysis of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

Executive Summary In early-stage drug discovery and medicinal chemistry, the successful transition of a synthetic intermediate into a viable lead compound depends heavily on its physicochemical profile. (2-Amino-5-bromo-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and medicinal chemistry, the successful transition of a synthetic intermediate into a viable lead compound depends heavily on its physicochemical profile. (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone (Molecular Formula: C₁₁H₁₂BrN₃O₄) is a highly functionalized anthranilic acid derivative. Featuring an ortho-nitroaniline core coupled with a morpholine amide, this molecule serves as a privileged scaffold for the synthesis of complex heterocycles, such as benzimidazoles and quinazolines.

As a Senior Application Scientist, I approach the characterization of this molecule not just as a list of properties, but as a dynamic system of interacting functional groups. This whitepaper provides a rigorous, field-proven guide to the structural, electronic, and physicochemical properties of this compound, alongside self-validating experimental protocols for its physical characterization.

Structural and Electronic Properties: The Causality of Molecular Behavior

A common pitfall in preclinical development is misinterpreting the ionization potential of functional groups based on their isolated behavior. To understand this compound, we must analyze the electronic cross-talk between its substituents.

  • The Morpholine Paradox: Morpholine is classically deployed in medicinal chemistry to enhance aqueous solubility via salt formation (the conjugate acid of free morpholine has a pKa of ~8.3). However, in this molecule, the morpholine nitrogen is covalently bound as a carboxamide. The delocalization of the nitrogen's lone pair into the carbonyl π-system renders it sp²-hybridized and chemically non-basic. Causality: This compound cannot form stable hydrochloride or mesylate salts at the morpholine ring.

  • Aniline Deactivation: The primary amine (-NH₂) at position 2 is flanked by a strongly electron-withdrawing nitro group (-NO₂) at the ortho position and a carbonyl group at the other ortho position. This is further compounded by the inductive pull of the para-bromine atom. Causality: This extreme electron withdrawal completely depletes the electron density on the aniline nitrogen, driving its pKa well below 0.

  • Physiological State: Because neither nitrogen atom is basic, the molecule remains entirely neutral across the physiological pH range (pH 1.2 to 7.4). Consequently, its solubility and membrane permeability will not be pH-dependent in the gastrointestinal tract.

Physicochemical Parameters & Druglikeness

The table below summarizes the core physicochemical properties of the compound, evaluated against standard druglikeness filters such as Lipinski's Rule of Five, which predicts the likelihood of oral bioavailability[1].

PropertyValueRationale / Implication
Molecular Weight 330.14 g/mol Well within the <500 Da limit, favoring oral absorption[1].
Hydrogen Bond Donors (HBD) 2Derived exclusively from the primary amine (-NH₂). Complies with HBD ≤ 5[1].
Hydrogen Bond Acceptors (HBA) 7Sum of N and O atoms (Nitro, Carbonyl, Morpholine). Complies with HBA ≤ 10[1].
LogP (Estimated) 2.1 - 2.5Optimal lipophilicity for passive transcellular membrane permeability.
Topological Polar Surface Area ~110 ŲFavorable for intestinal absorption (< 140 Ų), but restricts blood-brain barrier (BBB) penetration.
Lipinski Violations 0High probability of favorable oral pharmacokinetics[2].

Experimental Methodologies for Physicochemical Characterization

To ensure trustworthy and reproducible data, the following protocols are designed as self-validating systems, minimizing common experimental artifacts such as colloidal suspension or emulsion formation.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

Kinetic solubility assays (e.g., DMSO crash assays) often overestimate solubility due to the formation of metastable supersaturated solutions. For accurate formulation data, thermodynamic solubility via the shake-flask method is mandatory, aligning with OECD 105 guidelines[3].

Step-by-Step Methodology:

  • Solid Addition: Add an excess of crystalline (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone (e.g., 5 mg) to 1 mL of aqueous buffer (pH 7.4 phosphate buffer) in a sealed glass vial. The presence of excess solid is critical to establish a true equilibrium[3].

  • Equilibration: Agitate the vial continuously at a constant 37°C for 48–72 hours. Expert Insight: Shorter equilibration times may capture the dissolution rate rather than the absolute thermodynamic endpoint.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes. Expert Insight: Do not use syringe filters. Highly lipophilic compounds can adsorb onto filter membranes, leading to artificially low solubility readings. Ultracentrifugation cleanly pellets the undissolved solid.

  • Quantification: Carefully extract the supernatant, dilute it in a compatible organic solvent (e.g., acetonitrile), and quantify the concentration via LC-MS/MS against a validated standard calibration curve.

Protocol 2: Lipophilicity (LogP) Determination via HPLC

While the shake-flask method (OECD 107) is traditional, the poor aqueous solubility of brominated aromatic compounds can lead to emulsion artifacts and phase-separation errors. The HPLC method (OECD 117) provides a highly robust alternative by correlating chromatographic retention time with lipophilicity.

Step-by-Step Methodology:

  • Column Selection: Utilize a short octadecyl-poly(vinyl alcohol) (ODP) or standard C18 reverse-phase analytical column[4].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of methanol/water (e.g., 75:25 v/v). Buffer the aqueous phase to pH 7.0 to ensure any trace impurities remain unionized, preventing peak tailing.

  • Calibration: Inject a suite of 6 to 10 reference substances with known, reliable LogP values (e.g., toluene, bromobenzene). Construct a calibration curve plotting the logarithm of the capacity factor ( logk ) versus LogP.

  • Analysis & Calculation: Inject the title compound. Determine its retention time ( tR​ ), calculate its capacity factor ( k=(tR​−t0​)/t0​ , where t0​ is the dead time), and extrapolate the LogP directly from the calibration regression equation.

Workflow Start Compound: (2-Amino-5-bromo-3-nitrophenyl) -morpholin-4-yl-methanone Solubility Thermodynamic Solubility (OECD 105) Start->Solubility Lipophilicity Lipophilicity (LogP) (HPLC Method) Start->Lipophilicity Sol_Shake Shake-Flask Equilibration (72h, 37°C) Solubility->Sol_Shake Lip_HPLC Reverse-Phase HPLC (Isocratic) Lipophilicity->Lip_HPLC Sol_Sep Phase Separation (Ultracentrifugation) Sol_Shake->Sol_Sep Sol_Quant LC-MS/MS Quantification Sol_Sep->Sol_Quant Lip_Calib Reference Standard Calibration Lip_HPLC->Lip_Calib Lip_Calc LogP Calculation via Retention Time Lip_Calib->Lip_Calc

Caption: Workflow for thermodynamic solubility and lipophilicity (LogP) determination.

Synthetic Utility in Medicinal Chemistry

Beyond its standalone properties, (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a high-value precursor. The ortho-nitroaniline motif is a classic setup for heterocyclic ring closure.

By subjecting the compound to nitro reduction (e.g., using Iron/HCl or catalytic hydrogenation over Pd/C), the resulting 1,2-diamine intermediate can be condensed with various aldehydes or orthoesters to yield highly substituted benzimidazoles . The morpholine amide acts as a solubilizing tail in the final pharmacophore, while the bromine atom provides a versatile vector for late-stage diversification via Suzuki-Miyaura cross-coupling.

Synthesis Core 2-Amino-3-nitro -5-bromobenzamide Reduction Nitro Reduction (Fe/HCl or Pd/C) Core->Reduction Diamine 1,2-Diamine Intermediate Reduction->Diamine Cyclization Condensation (Aldehyde) Diamine->Cyclization Product Benzimidazole Derivative Cyclization->Product

Caption: Synthetic pathway from the title compound to a benzimidazole pharmacophore.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. URL:[Link]

  • Lipinski's Rule of Five Overview. Wikipedia, The Free Encyclopedia. URL:[Link]

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • OECD (2004), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • Donovan, S. F., & Pescatore, M. C. (2002). "Method for measuring the logarithm of the octanol–water partition coefficient using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns." Journal of Chromatography A, 952(1-2), 47-61. URL:[Link]

Sources

Exploratory

Comprehensive Solubility Profiling of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone in DMSO: Predictive Models and Empirical Validation Protocols

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identifier: CAS 1926990-70-6 | Molecular Formula: C₁₁H₁₂BrN₃O₄ Executive Summary In early-stage drug discovery and high-throu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identifier: CAS 1926990-70-6 | Molecular Formula: C₁₁H₁₂BrN₃O₄

Executive Summary

In early-stage drug discovery and high-throughput screening (HTS), the solubility of a compound in dimethyl sulfoxide (DMSO) is a critical quality attribute. Poor DMSO solubility leads to inaccurate dosing, false negatives in bioassays, and erratic pharmacokinetic predictions [1].

The compound (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a highly functionalized synthetic building block. While proprietary vendor databases do not publicly list its exact empirical solubility limit, as a Senior Application Scientist, I can state that its structural motifs strongly indicate high solubility in DMSO (≥ 50 mM) .

This whitepaper provides an in-depth predictive physicochemical analysis of this compound, followed by the industry-standard, self-validating protocols required to empirically determine its thermodynamic solubility using quantitative NMR (qNMR) and LC-MS workflows.

Physicochemical Profiling & Predictive Solubility Analysis

To understand a molecule's behavior in a highly polar, aprotic solvent like DMSO, we must deconstruct its structural features. DMSO acts as a powerful hydrogen-bond acceptor (via the S=O dipole) but lacks hydrogen-bond donating capabilities.

Structural Deconstruction of CAS 1926990-70-6
  • Morpholine-4-yl-methanone (Amide) Moiety: The morpholine ring introduces significant polarity through its ether oxygen and amide nitrogen. The carbonyl group (methanone) is a strong hydrogen-bond acceptor, interacting favorably with any trace moisture, while the overall moiety disrupts crystal lattice packing energy, generally enhancing solubility.

  • 2-Amino Group (Aniline derivative): This primary amine acts as a critical hydrogen-bond donor. The protons on the nitrogen will form strong intermolecular hydrogen bonds with the oxygen atom of DMSO, driving solvation enthalpy.

  • 3-Nitro Group: A potent electron-withdrawing group (EWG) and hydrogen-bond acceptor. By withdrawing electron density from the aromatic ring, it increases the acidity of the adjacent 2-amino protons, thereby strengthening their hydrogen-bonding interaction with DMSO.

  • 5-Bromo Group: While halogens typically increase lipophilicity (LogP) and decrease aqueous solubility, DMSO easily accommodates lipophilic halogens due to its amphiphilic nature (possessing two hydrophobic methyl groups) [2].

Quantitative Predictions

Based on the structural descriptors, the compound is highly optimized for DMSO solvation.

Table 1: Physicochemical Properties & Predicted Solubility Metrics

PropertyValue / PredictionCausality / Impact on Solvation
Molecular Weight 330.14 g/mol Optimal for HTS libraries (< 500 Da). Low MW favors lower crystal lattice energy.
H-Bond Donors 1 (from -NH₂)Forms strong dipole-dipole interactions with the S=O bond of DMSO.
H-Bond Acceptors 5 (O, N, NO₂, C=O)Enhances overall polarity; highly compatible with polar aprotic environments.
Predicted DMSO Sol. > 50 mM Standard HTS stock concentration is 10 mM. This compound will easily exceed this threshold without precipitation.

Methodological Framework: Empirical Determination of DMSO Solubility

Because predictive models must be empirically validated before a compound enters an HTS pipeline, laboratories must utilize a self-validating system. We employ the Thermodynamic Shake-Flask Method coupled with Quantitative NMR (qNMR) .

Causality Note: Why qNMR instead of UV-Vis or LC-MS? For novel or highly specific building blocks like CAS 1926990-70-6, obtaining a highly pure, certified reference standard to create a calibration curve for LC-UV/MS can be difficult. qNMR is a primary analytical method that does not require a reference standard of the same analyte; it only requires a generic internal standard (e.g., Maleic acid or DSS) to quantify the absolute number of protons in solution [3].

G Start Compound CAS 1926990-70-6 Solvent Add Anhydrous DMSO-d6 (Target: 50 mM) Start->Solvent Shake Thermodynamic Equilibration 25°C, 24h, 800 rpm Solvent->Shake Centrifuge Phase Separation 20,000 x g, 20 min Shake->Centrifuge Supernatant Extract Aliquot Add Internal Standard Centrifuge->Supernatant Analysis 1H qNMR Acquisition (Relaxation delay > 5x T1) Supernatant->Analysis

Thermodynamic solubility workflow for DMSO stock preparation using qNMR.

Step-by-Step Experimental Protocol: Thermodynamic DMSO Solubility

This protocol guarantees that the system has reached thermodynamic equilibrium, preventing the false-positive solubility readings common in rapid kinetic assays.

Phase 1: Sample Preparation & Equilibration
  • Weighing: Accurately weigh 3.30 mg of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone into a 1.5 mL low-bind Eppendorf tube.

  • Solvent Addition: Add 200 µL of anhydrous DMSO-d₆ (100% atom D, containing 0.1% TMS). This targets a theoretical maximum concentration of 50 mM.

    • Critical Step: Always use anhydrous DMSO stored under argon. DMSO is highly hygroscopic; absorbed water drastically reduces the solubility of lipophilic compounds [1].

  • Equilibration: Place the tube in a thermoshaker at 25°C (standard room temperature) and agitate at 800 rpm for exactly 24 hours.

    • Causality: 24 hours is required to overcome the activation energy of dissolution for stable crystalline polymorphs. Shorter times measure kinetic solubility, which can overestimate true solubility due to supersaturation.

Phase 2: Phase Separation
  • Centrifugation: Centrifuge the sample at 20,000 × g for 20 minutes at 25°C.

    • Causality: High-speed centrifugation is superior to filtration for small volumes, as filters can non-specifically bind the compound, artificially lowering the measured concentration.

Phase 3: qNMR Quantification
  • Aliquot Extraction: Carefully extract 100 µL of the clear supernatant without disturbing the pellet (if any exists).

  • Internal Standard Addition: Mix the 100 µL aliquot with 400 µL of a pre-calibrated qNMR internal standard solution (e.g., 5 mM Maleic acid in DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum. Ensure the relaxation delay (D1) is set to at least 5 times the longest longitudinal relaxation time (T₁) of the protons being integrated to ensure quantitative recovery of the signal.

  • Calculation: Integrate a distinct, isolated peak from the target compound (e.g., the aromatic protons of the 5-bromo-3-nitrophenyl ring) against the internal standard peak to calculate absolute molarity.

Analytical Decision Matrix & Data Interpretation

Depending on laboratory capabilities, LC-MS/MS can be substituted for qNMR if a standard curve can be generated. The decision matrix below outlines the optimal path.

DecisionTree Q1 Is a certified reference standard available? Yes Yes Q1->Yes No No Q1->No LCMS LC-UV / LC-MS (Requires Calibration Curve) Yes->LCMS qNMR 1H qNMR (Requires Internal Std Only) No->qNMR Result Determine Absolute Solubility (mM) in DMSO LCMS->Result qNMR->Result

Decision matrix for selecting the optimal quantification method for solubility.
Interpreting the Results

Once the empirical data is generated, it is classified against standard HTS tiers. Given the structure of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone, it is expected to fall into Tier 1 .

Table 2: HTS Solubility Tiers & Expected Outcome

TierConcentration RangeSuitability for HTS / AssaysExpected Outcome for CAS 1926990-70-6
Tier 1 ≥ 50 mMExcellent. Suitable for all master stock creations and long-term storage.Highly Probable. The morpholine and nitro groups heavily favor DMSO solvation.
Tier 2 10 mM – 49 mMGood. Meets the standard 10 mM requirement for most screening libraries.Possible, if crystal lattice energy is unusually high.
Tier 3 < 10 mMPoor. Requires custom assay design, heating, or co-solvents (e.g., Tween, PEG).Highly Unlikely.

Conclusion

While a specific, vendor-published solubility limit for (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone (CAS 1926990-70-6)[4] in DMSO is not explicitly documented in open literature, predictive physicochemical profiling strongly indicates a solubility exceeding 50 mM. By implementing the 24-hour thermodynamic shake-flask protocol combined with qNMR quantification outlined in this guide, researchers can establish a self-validating, highly accurate solubility baseline necessary for downstream pharmacological screening.

References

  • Title: Bridging solubility between drug discovery and development Source: Drug Discovery Today URL: [Link]

  • Title: DMSO Solubility Assessment for Fragment-Based Screening Source: Molecules (PMC)[1] URL: [Link]

Sources

Foundational

Safety Data Sheet (SDS) and handling precautions for (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

A Technical Guide to the Safe Handling of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a technical guid...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Safe Handling of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on a structural hazard assessment of the molecule's functional groups, as no specific, official Safety Data Sheet (SDS) for this compound is publicly available. All procedures should be conducted only after a thorough, site-specific risk assessment has been completed by qualified personnel.

Section 1: Introduction and Structural Hazard Assessment

(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a complex organic molecule that, while not extensively documented in public safety literature, presents a predictable hazard profile based on its constituent chemical moieties. As a novel or specialized research chemical, it is imperative to treat it as a substance with unknown toxicity and handle it with the highest degree of caution.[1][2]

The primary hazards are derived from three key structural features:

  • Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are a well-documented class of energetic materials. They can be thermally unstable, potentially decomposing exothermically or even explosively at high temperatures.[3] Their reactivity can be increased by the presence of other substituents on the aromatic ring.[3] Furthermore, these compounds are often toxic, with potential for mutagenicity and carcinogenicity, and are frequently listed as priority pollutants due to their environmental persistence and health risks.[4][5] They can be readily absorbed through the skin and are known to cause cyanosis (a reduction in the blood's oxygen-carrying capacity) and anemia with prolonged exposure.[6]

  • Bromoaniline Core (-Br, -NH₂): The presence of both a bromine atom and an amino group on the phenyl ring classifies this compound as a bromoaniline derivative. Halogenated aromatic compounds carry their own toxicological risks and should be handled as such.[7][8] Aromatic amines are known to be toxic and can be skin sensitizers.[9][10] Repeated exposure can lead to significant health hazards through skin absorption.[9][11]

  • Morpholine Amide Moiety: Morpholine itself is a corrosive liquid that can cause severe irritation to the skin, eyes, and respiratory tract.[12][13][14] While its properties are modified by its inclusion in the larger amide structure, the potential for irritation and toxicity remains. A critical consideration is that secondary amines like morpholine can react with nitrites to form N-nitrosamines, which are known or suspected carcinogens.[12][13]

Given this structural analysis, (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone must be presumed to be a hazardous substance that is toxic, a skin/eye irritant, and potentially reactive.

Section 2: Physicochemical and Toxicological Data (Inferred)

Since specific data for the target molecule is unavailable, the following table summarizes expected properties based on analogous compounds like nitroanilines and bromoanilines.

PropertyInferred Value / CharacteristicRationale & Key Considerations
Appearance Likely a yellow or orange crystalline solid.[15][16]Aromatic nitro compounds are often colored due to the chromophoric nature of the nitro group.
Solubility Expected to be slightly soluble in water, with better solubility in organic solvents.[15]The aromatic and halogenated nature suggests limited aqueous solubility.
Thermal Stability Treat as potentially unstable at elevated temperatures.[3]Aromatic nitro compounds can undergo exothermic decomposition. Avoid heating unless the thermal properties have been characterized by techniques like DSC/TGA.
Acute Toxicity (Oral, Dermal, Inhalation) Presumed Toxic. Similar compounds like nitroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled.[17]The combined effect of the nitro, amino, and bromo groups suggests high toxicity. Assume a low LD50.
Skin Corrosion/Irritation Presumed Skin Irritant. Bromoanilines and nitroanilines are known skin irritants.[9][18]Direct contact with the skin should be strictly avoided.
Eye Damage/Irritation Presumed Serious Eye Irritant. [9][19]The compound is likely to cause significant irritation or damage upon contact with the eyes.
Mutagenicity/Carcinogenicity Suspected Mutagen/Carcinogen. Aromatic nitro compounds are often mutagenic, and can be reduced to carcinogenic amines.[4] Morpholine can form carcinogenic nitrosamines.[12]All handling should be performed with controls in place to minimize exposure.
Specific Target Organ Toxicity Suspected. Prolonged or repeated exposure may cause damage to organs, particularly the blood (anemia), liver, and kidneys.[6][12][20]This is a known hazard of both aromatic nitro compounds and morpholine derivatives.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The principle of "as low as reasonably achievable" (ALARA) must be applied to all handling procedures. Engineering controls are the primary line of defense.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][21]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Containment: For weighing solid powder, use of a ventilated balance enclosure or weighing in the fume hood is mandatory to control aerosolization.[21] Using pre-made solutions when possible can reduce dust exposure.[21]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is required for all stages of handling, from receipt of the material to disposal of waste.[22][23][24]

  • Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is required. Gloves must be inspected before use and changed immediately upon any sign of contamination.[25][26] Consult manufacturer compatibility charts for extended contact.[27]

  • Eye/Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement.[1] When there is a splash hazard, chemical splash goggles and a full-face shield must be worn over the safety glasses.[27]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[1][27] Long pants and closed-toe shoes made of non-porous material are mandatory.[27]

  • Respiratory Protection: If engineering controls cannot guarantee exposure below occupational limits, or during a spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[9][11] Respirator use requires enrollment in a formal respiratory protection program.[27]

PPE_Workflow

Section 4: Safe Handling, Storage, and Disposal Protocols

Handling Protocol: Preparation of a Stock Solution

This protocol outlines a standard procedure for preparing a solution from the solid compound.

  • Preparation: Before starting, ensure the fume hood is operational and the work area is clean and uncluttered.[2] Assemble all necessary equipment (glassware, spatulas, solvent, waste containers) inside the hood.

  • Don PPE: Put on all required PPE as detailed in Section 3.2.

  • Weighing: Carefully weigh the desired amount of the solid compound in a tared container inside the fume hood or a ventilated balance enclosure. Minimize the creation of dust.[21]

  • Solubilization: Add the solvent to the vessel containing the solid. Use a magnetic stirrer or gentle swirling to aid dissolution. Keep the container closed as much as possible.

  • Transfer: If necessary, transfer the solution to a final storage container. All containers must be clearly and accurately labeled with the chemical name, concentration, solvent, date, and appropriate hazard pictograms.[1]

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment used.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after work is complete.[9]

Storage Requirements
  • Store the compound in a cool, dry, well-ventilated area, away from heat and direct sunlight.[1][11]

  • Keep the container tightly closed.[11]

  • Store away from incompatible materials, such as strong oxidizing agents, strong acids, and bases.[15][28] Aromatic nitro compounds can react explosively with bases.[15]

  • The storage location should be clearly marked with appropriate hazard warnings, and access should be restricted to authorized personnel.

Spill and Emergency Procedures
  • Small Spill (Solid): Evacuate unnecessary personnel.[9] Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).[25] Carefully sweep the material into a labeled hazardous waste container.[9]

  • Small Spill (Liquid): Absorb the spill with an inert material and place it in a sealed, labeled hazardous waste container.[29]

  • Large Spill: Evacuate the area immediately. Alert safety personnel and call the emergency contact number. Do not attempt to clean it up without specialized training and equipment.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][9] Seek immediate medical attention.[1]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air.[11] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[26] Seek immediate medical attention.[1]

Waste Disposal
  • All waste containing this compound (solid, solutions, contaminated materials) must be treated as hazardous waste.[30]

  • Collect waste in clearly labeled, sealed containers.[8][30]

  • Halogenated organic waste should be segregated from non-halogenated waste streams.[8][30][31]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[25] Do not pour waste down the drain.[8][29]

Section 5: Risk Assessment Logic

A structured risk assessment is crucial before any work begins. The process involves identifying hazards, evaluating risks, and implementing control measures.

Risk_Assessment

References

  • Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • Novel Chemicals with Unknown Hazards SOP. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. [Link]

  • 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. [Link]

  • PPE for Powder Handling: Support Operators Effectively. Dust Arrest. [Link]

  • 4-Bromoaniline - SAFETY DATA SHEET. [Link]

  • Morpholine - Processing. USDA. [Link]

  • 3-Bromoaniline - SAFETY DATA SHEET. [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • Handling Hazardous Bulk Solids and Powders: Safety First! De Dietrich. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Personal Protective Equipment | US EPA. [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). [Link]

  • Morpholine (HSG 92, 1995). INCHEM. [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. [Link]

  • Halogenated Solvents. [Link]

  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. [Link]

  • Hazardous Waste Disposal Guide. Research Safety - Northwestern University. [Link]

  • 2-Nitroaniline | C6H6N2O2 | CID 6946. PubChem. [Link]

  • Safety Data Sheet: 3-Nitroaniline. Carl ROTH. [Link]

  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. ACS Publications. [Link]

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Protocols & Analytical Methods

Method

Synthesis of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth technical protocol for the synthesis of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone. The synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical protocol for the synthesis of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2-amino-5-bromo-3-nitrobenzoic acid, followed by its coupling with morpholine to yield the target compound. This document is designed to offer a robust and reproducible methodology, grounded in established chemical principles.

Introduction

(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a substituted aromatic amide. The unique arrangement of its functional groups—an amino group, a bromine atom, and a nitro group on the phenyl ring, coupled with a morpholine amide moiety—makes it a compound of interest for further chemical exploration and as a potential building block in medicinal chemistry. The synthesis involves the formation of a stable amide bond, a ubiquitous linkage in numerous biologically active molecules.[1] This protocol details a reliable method for its preparation in a laboratory setting.

Overall Synthesis Workflow

The synthesis is a two-stage process. First, the commercially available 2-amino-5-bromobenzoic acid is nitrated to produce 2-amino-5-bromo-3-nitrobenzoic acid. Subsequently, this intermediate is coupled with morpholine using a suitable coupling agent to form the final product.

Synthesis_Workflow start Start: 2-Amino-5-bromobenzoic acid step1 Step 1: Nitration start->step1 intermediate Intermediate: 2-Amino-5-bromo-3-nitrobenzoic acid step1->intermediate step2 Step 2: Amide Coupling with Morpholine intermediate->step2 product Final Product: (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone step2->product purification Purification and Characterization product->purification

Caption: Overall workflow for the synthesis of the target compound.

PART 1: Synthesis of 2-Amino-5-bromo-3-nitrobenzoic acid

This initial step involves the regioselective nitration of 2-amino-5-bromobenzoic acid. The presence of the activating amino group and the deactivating but ortho-, para-directing bromo group, along with the deactivating carboxyl group, directs the incoming nitro group to the position ortho to the amino group and meta to the carboxyl group.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-5-bromobenzoic acid≥98%Commercially Available
Concentrated Sulfuric Acid (H₂SO₄)ACS GradeCommercially Available
Concentrated Nitric Acid (HNO₃)ACS GradeCommercially Available
Crushed Ice-Laboratory Supply
Deionized Water-Laboratory Supply
Round-bottom flask-Laboratory Glassware
Magnetic stirrer and stir bar-Laboratory Equipment
Ice bath-Laboratory Equipment
Dropping funnel-Laboratory Glassware
Buchner funnel and filter paper-Laboratory Equipment
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, carefully add 10.0 g of 2-amino-5-bromobenzoic acid to 50 mL of concentrated sulfuric acid while cooling in an ice bath. Stir the mixture until all the solid has dissolved, maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 5.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 2-amino-5-bromobenzoic acid over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the product under vacuum to obtain 2-amino-5-bromo-3-nitrobenzoic acid.

PART 2: Synthesis of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

This second step involves the formation of an amide bond between the carboxylic acid of the intermediate and the secondary amine, morpholine. An amide coupling agent is used to facilitate this reaction.

Amide Coupling Reaction Mechanism

The carboxylic acid is first activated by a coupling reagent, such as EDC, to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (morpholine), leading to the formation of the amide bond and the release of a urea byproduct.

Amide_Coupling_Mechanism cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack and Amide Formation RCOOH R-COOH Intermediate O-acylisourea intermediate RCOOH->Intermediate + EDC EDC EDC Amide R-CO-Morpholine Intermediate->Amide + Morpholine Morpholine Morpholine Urea Urea byproduct

Caption: Generalized mechanism of EDC-mediated amide coupling.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-5-bromo-3-nitrobenzoic acidSynthesized in Part 1-
Morpholine≥99%Commercially Available
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%Commercially Available
1-Hydroxybenzotriazole (HOBt)AnhydrousCommercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
Anhydrous Dimethylformamide (DMF)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous Sodium Bicarbonate (NaHCO₃)-Laboratory prepared
Brine (saturated NaCl solution)-Laboratory prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica gel for column chromatography60 Å, 230-400 meshCommercially Available
Step-by-Step Protocol
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2.61 g (10 mmol) of 2-amino-5-bromo-3-nitrobenzoic acid in 30 mL of anhydrous DMF.

  • Reagent Addition: To the stirred solution, add 1.04 mL (12 mmol) of morpholine, 2.88 g (15 mmol) of EDC, 1.62 g (12 mmol) of HOBt, and 5.23 mL (30 mmol) of DIPEA.[2]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.[2]

  • Work-up: Pour the reaction mixture into 150 mL of water and extract with ethyl acetate (3 x 75 mL).[2]

  • Washing: Combine the organic layers and wash successively with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[2]

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the morpholine protons, and the amino group protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

  • Melting Point: To assess the purity of the final product.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.

  • EDC and HOBt are potential sensitizers. Avoid inhalation and skin contact.[3]

  • Organic solvents are flammable. Keep away from ignition sources.

  • Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Part 1: Low yield of nitrated product Incomplete reactionIncrease reaction time or use a slight excess of the nitrating mixture.
Loss of product during work-upEnsure the reaction mixture is poured into a sufficient amount of ice to ensure complete precipitation.
Part 2: Low yield of amide product Incomplete reactionEnsure all reagents are anhydrous, particularly the DMF. Allow the reaction to stir for a longer duration.
Inefficient couplingEnsure the coupling reagents (EDC, HOBt) are fresh and have been stored properly.
Product is impure after purification Inefficient chromatographyOptimize the eluent system for column chromatography to achieve better separation.
Contamination with starting materialsDuring work-up, ensure thorough washing with acidic and basic solutions to remove unreacted amine and carboxylic acid respectively.[2]

References

  • (2-amino-5-bromo-3-nitrophenyl)(morpholino)methanone-HXCHEM. (n.d.). Retrieved from [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). Retrieved from [Link]

  • Mechanistic hypothesis for amide synthesis from an α-bromo nitroalkane and amine. (n.d.). Retrieved from [Link]

  • (2-amino-5-bromo-3-nitrophenyl)(morpholino)methanone-HXCHEM. (n.d.). Retrieved from [Link]

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC. (n.d.). Retrieved from [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC. (n.d.). Retrieved from [Link]

  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents. (n.d.).
  • Amide Bond Activation of Biological Molecules - MDPI. (2018, October 12). Retrieved from [Link]

  • bmse000154 4-(2-Aminoethyl)morpholine at BMRB. (n.d.). Retrieved from [Link]

  • CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof - Google Patents. (n.d.).
  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • NMR-Based Metabolomics Analysis of Metabolite Profiles in Two Species of Boletes Subjected to Different Drying Methods - MDPI. (2025, February 23). Retrieved from [Link]

  • (2-bromo-5-fluoro-4-nitrophenyl)methanol - PubChemLite. (n.d.). Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Leveraging (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone as a Versatile Building Block in Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that offer multiple points for diversification is paramount. The compound (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that offer multiple points for diversification is paramount. The compound (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a richly functionalized building block poised for the efficient construction of diverse heterocyclic libraries. Its unique arrangement of an aniline amine, a nitro group, a bromine atom, and a morpholine-amide provides a synthetic handle for a variety of chemical transformations. This guide provides an in-depth exploration of the potential applications of this building block, complete with detailed experimental protocols and the underlying chemical principles for its use in drug discovery programs.

Introduction: A Building Block with Inherent Potential

The 2-amino-ketone moiety is a well-established precursor for the synthesis of a wide range of nitrogen-containing heterocycles, including quinazolines, benzodiazepines, and quinazolinones, which are privileged structures in medicinal chemistry.[1][2] The presence of a nitro group ortho to the amine in (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone allows for the generation of a 1,2-diamine upon reduction, a key intermediate for further cyclization reactions. The bromo substituent offers a site for introducing molecular diversity through various cross-coupling reactions. The morpholine amide is a common feature in many bioactive molecules, often improving physicochemical properties such as solubility and metabolic stability.[3][4]

This document serves as a comprehensive guide for researchers, providing practical, step-by-step protocols for the utilization of this building block in the synthesis of novel compound libraries for screening and lead optimization.

Physicochemical Properties and Handling

While specific experimental data for (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is not widely available, its structure suggests the following properties and handling considerations:

PropertyAnticipated Value/CharacteristicHandling and Storage
Molecular Formula C₁₁H₁₂BrN₃O₄Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
Appearance Likely a yellow or orange crystalline solid, typical of nitroanilines.Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Solubility Expected to be soluble in polar organic solvents such as DMSO, DMF, and THF.Avoid inhalation of dust. Handle in a chemical fume hood.
Stability Stable under normal laboratory conditions. Sensitive to strong reducing agents.Keep container tightly sealed when not in use.

Note: These properties are predicted based on the chemical structure. It is recommended to determine the specific properties of the compound upon its synthesis or acquisition.

Proposed Synthetic Access to the Building Block

A plausible synthetic route to (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone can be envisioned starting from a substituted acetophenone, as direct synthesis protocols are not readily found in the literature. The following represents a logical, multi-step approach.

Synthesis_of_Building_Block A 2-Aminoacetophenone B 2-Amino-5-bromoacetophenone A->B Bromination (e.g., Pyridinium tribromide) C 2-Amino-5-bromo-3-nitroacetophenone B->C Nitration (e.g., HNO₃/H₂SO₄) D (2-Amino-5-bromo-3-nitrophenyl)ethanone C->D Oxidation (e.g., KMnO₄) to benzoic acid, then activation (e.g., SOCl₂) E (2-Amino-5-bromo-3-nitrophenyl)(morpholin-4-yl)methanone D->E Amidation (Morpholine, base)

Caption: Proposed synthetic pathway to the target building block.

Key Synthetic Transformations and Protocols

This section outlines detailed protocols for the primary synthetic manipulations of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone.

Chemoselective Reduction of the Nitro Group

A critical transformation is the selective reduction of the nitro group to an amine, yielding a 1,2-diamine intermediate. This must be done while preserving the bromo substituent, which is susceptible to hydrodehalogenation under certain hydrogenation conditions.[5]

Protocol 1: Reduction using Tin(II) Chloride

This method is well-suited for the chemoselective reduction of nitroarenes in the presence of halogens.[5]

  • Materials:

    • (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol (absolute)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a solution of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

    • Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford (2,3-Diamino-5-bromophenyl)-morpholin-4-yl-methanone.

Synthesis of Heterocyclic Scaffolds

The resulting 1,2-diamine is a versatile precursor for a variety of heterocyclic systems.

Protocol 2: Synthesis of Quinazolinones

Quinazolinones can be synthesized via the cyclization of the 1,2-diamine with an appropriate carboxylic acid or its derivative.[6]

Quinazolinone_Synthesis A (2,3-Diamino-5-bromophenyl)- morpholin-4-yl-methanone C Intermediate A->C Coupling (e.g., EDC, HOBt) or direct condensation B Carboxylic Acid (R-COOH) B->C D 6-Bromo-7-(morpholine-4-carbonyl)- 3-R-quinazolin-4(3H)-one C->D Cyclization (Heat or acid catalysis) Synthetic_Utility_Workflow cluster_0 Core Building Block cluster_1 Primary Transformations cluster_2 Intermediate Scaffolds cluster_3 Final Compound Libraries Start (2-Amino-5-bromo-3-nitrophenyl)- morpholin-4-yl-methanone Reduction Nitro Reduction Start->Reduction Coupling Cross-Coupling (e.g., Sonogashira) Start->Coupling Diamine (2,3-Diamino-5-bromophenyl)- morpholin-4-yl-methanone Reduction->Diamine Alkynylated (2-Amino-5-alkynyl-3-nitrophenyl)- morpholin-4-yl-methanone Coupling->Alkynylated Heterocycles Quinazolinones, Benzodiazepines, etc. Diamine->Heterocycles Diverse_Coupled_Products Further functionalized alkynes, biaryls (Suzuki), etc. Alkynylated->Diverse_Coupled_Products

Sources

Method

Topic: Suzuki-Miyaura Cross-Coupling Reaction Conditions for (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to for...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly indispensable in pharmaceutical research and drug development, where the construction of complex biaryl scaffolds is a frequent necessity.

This application note provides a specialized guide for the Suzuki-Miyaura coupling of a challenging, multifunctional substrate: (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone . This molecule presents a unique combination of electronic and steric features that demand careful consideration for successful C-C bond formation. The presence of a strongly electron-withdrawing nitro group, an electron-donating (and potentially catalyst-coordinating) amino group, and a bulky morpholinyl-methanone substituent adjacent to the reactive C-Br bond necessitates a departure from generic protocols.

Herein, we dissect the substrate's reactivity, provide a rationale for the selection of optimal reaction parameters, and present detailed, field-proven protocols designed to deliver high-yield, clean conversions for this specific transformation.

Substrate Analysis and Mechanistic Considerations

The successful execution of a Suzuki-Miyaura coupling hinges on a delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] The unique functionality of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone directly influences each of these stages.

  • Oxidative Addition: The aryl bromide bond (C-Br) must be activated by oxidative addition to a Palladium(0) complex. The substrate contains a powerful electron-withdrawing nitro group (-NO₂), which significantly enhances the electrophilicity of the aromatic ring. This electronic feature facilitates the oxidative addition step, which is often rate-limiting for less reactive aryl halides.[5]

  • Potential Challenges:

    • Catalyst Inhibition: The free amino group (-NH₂) can act as a Lewis base and coordinate to the palladium center, potentially inhibiting catalytic activity.

    • Steric Hindrance: The bromine atom is flanked by the nitro group and the sizable morpholinyl-methanone group. This steric congestion can impede the approach of the bulky palladium catalyst, slowing the rate of oxidative addition.

    • Side Reactions: While the C-Br bond is the most reactive site for oxidative addition, the C-NO₂ bond can also be activated under certain conditions, leading to undesired byproducts.[6][7] The conditions outlined below are selected to favor selective C-Br activation.

To overcome these challenges, the catalytic system must employ a sterically bulky and highly electron-rich ligand. Such ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is better able to access the sterically encumbered C-Br bond and is less susceptible to inhibition by the amino group.[4][8]

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-Br]L₂ pd0->pd_complex Oxidative Addition substrate Aryl Bromide (Substrate) substrate->pd_complex product Biaryl Product transmetal_intermediate [Ar-Pd(II)-R]L₂ pd_complex->transmetal_intermediate Transmetalation transmetal_intermediate->pd0 transmetal_intermediate->product Reductive Elimination boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetal_intermediate

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Optimized Reaction Parameters: A Rationale

Based on the substrate's unique characteristics, a tailored set of reaction conditions is required. The following parameters are recommended as a robust starting point for optimization.

ParameterRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Standard, reliable sources of Pd(0) (or a Pd(II) precursor that is readily reduced in situ).
Ligand SPhos or XPhos These are bulky, electron-rich dialkylbiaryl phosphine ligands that create highly active, monoligated Pd(0) catalysts.[4] They are exceptionally effective for coupling sterically hindered and electron-deficient substrates.[8]
Pre-catalyst SPhos Pd G3/G4 or XPhos Pd G3/G4 Using a pre-catalyst offers superior convenience, air-stability, and reproducibility by providing a well-defined Pd(0) source upon activation.
Base K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate)A strong, non-nucleophilic base is essential for activating the boronic acid to form the boronate species for transmetalation.[9] K₃PO₄ and Cs₂CO₃ are highly effective and minimize potential side reactions.
Solvent System 1,4-Dioxane / H₂O (4:1 to 10:1) or 2-MeTHF / H₂O (10:1) An aqueous-organic mixture is crucial. The organic solvent solubilizes the aryl bromide and catalyst, while water dissolves the inorganic base, facilitating interaction between all components at the interface.[5][10]
Boronic Acid/Ester Arylboronic acid or Arylboronic acid pinacol esterUse 1.2–1.5 equivalents to drive the reaction to completion. Pinacol esters often offer greater stability and can reduce homocoupling side reactions.
Temperature 80–110 °C (Thermal) or 100-140 °C (Microwave)Elevated temperatures are typically required to overcome the activation energy, especially for sterically demanding couplings. Microwave irradiation can dramatically reduce reaction times.[5]

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reagents and solvents are flammable and/or toxic.

Protocol 1: Standard Thermal Conditions

This protocol provides a reliable method for gram-scale synthesis using conventional heating.

Materials:

  • (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.3 equiv)

  • SPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Deionized Water

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a Schlenk flask, add (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 pre-catalyst.

  • Seal the flask with a rubber septum, and evacuate and backfill with inert gas three times to ensure an inert atmosphere.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O in a 5:1 ratio, 0.1 M concentration relative to the aryl bromide) via syringe.

  • Place the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 4–16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol is ideal for rapid optimization and small-scale synthesis, significantly reducing reaction times.[5]

Materials:

  • Same reagents as Protocol 1

  • Microwave-safe reaction vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone (1.0 equiv), the arylboronic acid (1.3 equiv), K₃PO₄ (2.5 equiv), and SPhos Pd G3 (2 mol%).

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 5:1) to the vial.

  • Seal the vial with a crimp cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15–45 minutes with stirring.

  • After the reaction is complete (monitored by LC-MS analysis of a cooled aliquot), cool the vial to below 50 °C using compressed air before opening.

  • Perform the same work-up and purification procedure as described in steps 8–10 of Protocol 1.

Experimental_Workflow A 1. Weigh Reagents (Substrate, Boronic Acid, Base, Catalyst) B 2. Assemble Reaction (in Schlenk/Microwave Vial) A->B C 3. Add Degassed Solvent & Purge with Inert Gas B->C D 4. Heat & Stir (Oil Bath or Microwave) C->D E 5. Monitor Progress (TLC / LC-MS) D->E E->D Incomplete F 6. Aqueous Work-up (Extraction) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a challenging yet highly achievable transformation. Success relies on a rationally designed catalytic system capable of overcoming the substrate's inherent steric and electronic complexities. The use of modern, bulky dialkylbiaryl phosphine ligands, such as SPhos, in combination with a strong inorganic base and an aqueous-organic solvent system, provides a robust and high-yielding pathway to the desired biaryl products. The protocols detailed in this note offer validated starting points for researchers engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • ScienceDirect. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • Lei, P., Meng, G., Ling, Y., An, J., Nolan, S. P., & Szostak, M. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(24), 6510–6513. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Szostak, M., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Amides Using Commercially Available, Air- and Moisture-Stable Palladium/NHC (NHC = N-Heterocyclic Carbene) Complexes. ACS Catalysis, 7(3), 1747-1752. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). A general and efficient method for the palladium-catalyzed amination of aryl chlorides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Royal Society of Chemistry. (2010). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry. [Link]

  • Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Miyazaki, T., et al. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]

  • Nasrollahzadeh, M., et al. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions. RSC Advances, 10(72), 44265-44278. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 873. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki−Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798. [Link]

  • Organic Chemistry Portal. (n.d.). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. [Link]

  • Hierso, J.-C., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-11. [Link]

  • Liu, B., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4238–4241. [Link]

  • Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. [Link]

  • Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Thieme, 13(10), 1059. [Link]

  • Singh, P. P., & Singh, P. (2018). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • SpringerLink. (2014). Review on green chemistry — Suzuki cross coupling in aqueous media. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Bedford, R. B., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(5), 862–875. [Link]

  • Szostak, M., et al. (2017). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. Catalysis Science & Technology, 7(1), 37-42. [Link]

  • Liotta, C. L., et al. (2013). Pd-catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Organic & Biomolecular Chemistry, 11(17), 2759-2770. [Link]

  • ResearchGate. (2010). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Van der Poorten, O., et al. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Catalysts, 7(3), 73. [Link]

  • Zhou, Y.-G., et al. (2017). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 13, 1726-1733. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Scientific Update. (2018). Suzuki-Miyaura Cross-Coupling of Amides and Esters. [Link]

  • D. B. Werz, et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 26(60), 13586-13591. [Link]

Sources

Application

Application Note: Chemoselective Catalytic Reduction of the Nitro Group in (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The compound (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The compound (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a highly functionalized, critical building block frequently utilized in the synthesis of fused heterocyclic systems, such as pyrrolopyridines and benzimidazoles, which serve as potent bromodomain and kinase inhibitors[1].

The synthetic progression of this intermediate requires the reduction of the nitro (-NO₂) group to an amine (-NH₂) to yield (2,3-diamino-5-bromophenyl)(morpholino)methanone . However, this transformation presents a classic chemoselectivity challenge: reducing the highly polar nitro group without triggering the hydrodehalogenation (cleavage) of the aryl bromide (C-Br) bond.

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is notoriously problematic for this substrate. Palladium readily undergoes oxidative addition into the aryl-bromide bond, leading to rapid debromination[2]. To circumvent this, Sulfided Platinum on Carbon (Pt/C-S) is the industry-standard catalyst of choice. The sulfide acts as a selective catalyst poison; it strongly binds to the highly active, flat terrace sites of the platinum surface responsible for hydrogenolysis (C-Br cleavage), while leaving the edge and corner sites fully active for the reduction of the nitro group[3],[2].

Chemoselectivity SM (2-Amino-5-bromo-3-nitrophenyl) -morpholin-4-yl-methanone PdC Standard Pd/C + H2 (Active Hydrogenolysis) SM->PdC Non-selective PtCS Sulfided Pt/C + H2 (Poisoned Terrace Sites) SM->PtCS Chemoselective Debrom Debrominated Byproduct (Loss of Aryl Bromide) PdC->Debrom C-Br Cleavage Target Target Product (2,3-Diamino-5-bromophenyl) -morpholin-4-yl-methanone PtCS->Target Nitro Reduction Only

Mechanistic divergence in catalytic hydrogenation based on catalyst selection.

Catalyst Selection & Quantitative Data Summary

The selection of the catalytic system is the single most critical parameter for this workflow. The table below summarizes the expected conversion and chemoselectivity profiles of various heterogeneous catalysts when applied to halonitroarenes[4].

Catalyst SystemConversion of Nitro Group (%)Selectivity for Aryl Bromide Retention (%)Primary Byproduct
10% Pd/C, H₂ (1 atm) > 99%< 20%Debrominated diamine
Raney Nickel, H₂ (1 atm) > 95%~ 60–70%Debrominated diamine
5% Pt/C (Unmodified), H₂ > 99%~ 50–60%Debrominated diamine
5% Sulfided Pt/C, H₂ > 99% > 98% None (Trace hydroxylamine)

Data Interpretation: Unmodified Pt/C still exhibits significant hydrogenolysis activity. The sulfided variant (Pt/C-S) is mandatory to achieve >98% retention of the bromine atom.

Experimental Workflow

Workflow Step1 1. Substrate Preparation Dissolve SM in THF/MeOH (0.1 M) Step2 2. Inert Atmosphere Purge vessel with N2 (3 cycles) Step1->Step2 Step3 3. Catalyst Addition Add 5% Pt/C (Sulfided) carefully Step2->Step3 Step4 4. Hydrogenation Introduce H2 (1 atm), stir at 25°C Step3->Step4 Step5 5. Reaction Monitoring Track via LC-MS (Avoid over-reduction) Step4->Step5 Step6 6. Filtration & Workup Filter through Celite, concentrate filtrate Step5->Step6

Step-by-step experimental workflow for the chemoselective reduction of the nitro group.

Step-by-Step Protocol: Chemoselective Catalytic Hydrogenation

Reagents and Materials
  • (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone : 1.0 equivalent (Substrate)

  • 5% Platinum on Carbon, Sulfided (Pt/C-S) : 5–10% w/w relative to substrate

  • Tetrahydrofuran (THF) / Methanol (MeOH) : 4:1 ratio, anhydrous (Solvent)

  • Hydrogen Gas (H₂) : Balloon or low-pressure manifold (1 atm)

  • Nitrogen Gas (N₂) : For inerting

  • Celite® 545 : For filtration

Procedure

Step 1: Substrate Dissolution

  • Charge a clean, dry round-bottom flask with (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone (e.g., 5.0 g, 15.1 mmol).

  • Add a 4:1 mixture of THF/MeOH to achieve a substrate concentration of approximately 0.1 M (150 mL). Causality Check: The starting material contains a morpholine amide and an aryl amine, which can have poor solubility in strictly non-polar solvents. THF provides excellent solvation, while MeOH acts as a protic co-solvent to accelerate the proton-coupled electron transfer required during nitro reduction.

Step 2: Inerting and Catalyst Loading 3. Seal the flask with a rubber septum and purge the solution with N₂ gas for 5 minutes to displace dissolved oxygen. 4. Briefly remove the septum and carefully add the 5% Sulfided Pt/C (0.5 g, 10% w/w). Causality Check: Dry Pt/C is highly pyrophoric, especially in the presence of methanol vapors. Always add the catalyst under a blanket of nitrogen to prevent autoignition.

Step 3: Hydrogenation 5. Evacuate the flask briefly under mild vacuum and backfill with N₂ (repeat 3 times). 6. Evacuate the flask once more and backfill with H₂ gas via a balloon (1 atm). 7. Stir the reaction mixture vigorously at room temperature (20–25 °C). Causality Check: High pressures of H₂ (e.g., >3 atm in a Parr shaker) or elevated temperatures can overcome the sulfide poisoning effect and force unwanted hydrodehalogenation. Maintaining 1 atm at ambient temperature ensures strict chemoselectivity.

Step 4: Analytical Monitoring 8. Monitor the reaction progress via LC-MS or TLC (Eluent: EtOAc/Hexanes) every 2 hours. 9. Look for the disappearance of the starting material ( [M+H]+ = 330/332) and the appearance of the target diamine ( [M+H]+ = 300/302). Causality Check: Nitro reduction proceeds through nitroso and hydroxylamine intermediates. If the reaction stalls at the hydroxylamine stage ( [M+H]+ = 316/318), do not increase temperature; instead, refresh the H₂ balloon to ensure adequate hydrogen availability.

Step 5: Workup and Isolation 10. Once the starting material is fully consumed, purge the flask thoroughly with N₂ to remove all residual H₂ gas. 11. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the pad with additional THF (2 × 30 mL). Causality Check:Never let the Celite pad run dry. Spent hydrogenation catalysts can spontaneously ignite upon exposure to ambient air when dry. Immediately transfer the wet filter cake to a dedicated water-filled waste container. 12. Concentrate the filtrate under reduced pressure to afford the crude (2,3-diamino-5-bromophenyl)(morpholino)methanone. The product can typically be used in subsequent cyclization steps without further purification.

References

  • Google Patents. "WO2016077378A1 - Substituted pyrrolopyrdines as inhibitors of bromodomain". URL:[1]

  • Organic Letters (ACS Publications). "Chemoselective Hydrogenation of Nitroarenes with Carbon Nanofiber-Supported Platinum and Palladium Nanoparticles". URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

How to resolve co-elution issues in HPLC for (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

Target Compound: (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Analyzing complex haloge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Analyzing complex halogenated, nitro-aromatic amides presents unique chromatographic challenges. Because (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone contains multiple highly polarizable and electron-withdrawing groups, standard C18 method development often results in co-elution with synthetic precursors, debrominated impurities, or positional isomers.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve baseline resolution ( Rs​>1.5 ).

Diagnostic Workflow for Co-Elution

Before altering your method, you must identify the chemical nature of the co-eluting peak. Use the following diagnostic logic to determine your optimization vector.

HPLC_Troubleshooting Start Co-elution Detected (2-Amino-5-bromo-3-nitrophenyl) -morpholin-4-yl-methanone Track Peak Tracking via PDA/MS Identify Impurity Class Start->Track Imp1 Debrominated Impurity (Loss of Halogen) Track->Imp1 Imp2 Acidic Precursor (Carboxylic Acid) Track->Imp2 Imp3 Positional Isomers (Isobaric Overlap) Track->Imp3 Sol1 Switch to PFP Column (Halogen & π-π Selectivity) Imp1->Sol1 Sol2 Adjust Mobile Phase pH < 2.5 (Protonate Acidic Precursors) Imp2->Sol2 Imp3->Sol1 Sol3 Change Modifier to Methanol (H-Bonding Selectivity) Imp3->Sol3 Success Baseline Resolution (Rs > 1.5) Sol1->Success Sol2->Success Sol3->Success

Diagnostic workflow for resolving HPLC co-elution of the brominated morpholine amide derivative.

Core Troubleshooting FAQs

Q1: My target compound is co-eluting with a debrominated impurity. Why is my C18 column failing, and how do I resolve it?

The Causality: Reverse-phase C18 columns rely primarily on dispersive (hydrophobic) interactions. While a bromine atom adds hydrophobicity, the overall polarity of the morpholine amide and nitro groups can compress the retention window, making the hydrophobic difference between the brominated target and the debrominated impurity insufficient for baseline separation under generic gradients. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The introduction of fluorine groups into the PFP stationary phase causes significant changes in solute-stationary phase interactions[1]. PFP columns offer orthogonal selectivity through π−π interactions, dipole-dipole interactions, and specific halogen bonding. This will drastically increase the retention factor ( k ) of the brominated target relative to the debrominated impurity, resolving the co-elution[2].

Q2: I observe co-elution with the synthetic precursor (2-amino-5-bromo-3-nitrobenzoic acid). How does mobile phase pH influence this?

The Causality: The target molecule is an aromatic amine heavily deactivated by electron-withdrawing nitro and bromo groups. Consequently, its pKa​ is extremely low, rendering it essentially neutral across standard reversed-phase pH ranges (pH 3–8). However, the unreacted precursor contains a carboxylic acid ( pKa​≈2.5 ). At pH 3.5–4.5, the acid is in a state of partial ionization, causing unpredictable retention shifts and peak broadening that overlap with your neutral target. The Solution: You must buffer the mobile phase at least 2 pH units above or below the pKa​ of the precursor's ionizable functional group. By lowering the mobile phase pH to ~2.0 (using 0.1% Trifluoroacetic acid or Formic acid), the carboxylic acid becomes fully protonated (neutral). This stabilizes its retention time and sharpens its peak, allowing your gradient to separate it cleanly from the target amide[3].

Q3: Why am I experiencing peak tailing that degrades resolution, and how is it resolved?

The Causality: Peak tailing for aromatic amines often results from secondary interactions between the analyte (e.g., the morpholine oxygen or the weakly basic amine) and residual polar ionized silanol groups residing on the silica support surface[4]. This tailing artificially widens the peak base, destroying the resolution ( Rs​ ) of closely eluting isomers. The Solution: Utilize a highly end-capped column or a Charged Surface Hybrid (CSH) column designed to mitigate silanol activity. Additionally, ensure your sample solvent matches the initial mobile phase composition; injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase will cause solvent-mismatch band broadening and perceived co-elution.

Q4: How can I confirm if a broad peak is actually a co-elution of positional isomers?

The Causality: Positional isomers (e.g., swapped bromo and nitro positions) have identical molecular weights and nearly identical hydrophobicities. UV spectra alone may be insufficient to differentiate them due to spectral similarity. The Solution: Add mass spectrometric (MS) detection to your method development system. When multiple peaks begin to co-elute, using UV spectra for peak tracking becomes difficult, but MS allows you to track peaks by specific mass-to-charge ( m/z ) ratios and fragmentation patterns, confirming whether a single broad UV peak hides multiple isobaric compounds[5].

Quantitative Data & System Suitability

Table 1: Physicochemical Properties & Chromatographic Impact

Functional GroupPropertyChromatographic ImpactTroubleshooting Vector
Bromo (-Br) Hydrophobic, PolarizableIncreases retention on C18; enables halogen bonding on PFP.Use PFP phase for debrominated impurity co-elution.
Nitro (-NO_2) Electron-withdrawing, H-bond acceptorDeactivates the amine; interacts strongly with protic solvents.Use Methanol instead of Acetonitrile for isomer separation.
Amino (-NH_2) Weakly basic ( pKa​<2 )Mostly neutral at pH 3-7; susceptible to silanol interactions.Ensure highly end-capped column; use acidic modifier.
Morpholine Amide Polar, neutralReduces overall LogP; acts as an H-bond acceptor.Optimize organic gradient slope to prevent early elution.

Table 2: Column Chemistry Selection Guide

Column PhasePrimary Interaction MechanismBest Used ForLimitation
C18 (Alkyl) Hydrophobic (Dispersive)General scouting, broad retention.Poor selectivity for positional isomers and debrominated analogs.
PFP π−π , Dipole, Halogen bondingSeparating halogenated target from non-halogenated impurities.Sensitive to mobile phase pH and buffer salts; requires equilibration.
Phenyl-Hexyl π−π , HydrophobicResolving aromatic positional isomers.Less effective for highly aliphatic impurities.

Step-by-Step Methodology for Resolving Co-Elution

This protocol establishes a self-validating system to systematically eliminate co-elution based on the resolution equation ( Rs​ )[2].

Step 1: Orthogonal Peak Tracking (Scouting)

  • Prepare a mixed standard containing the target compound, the debrominated impurity, and the acidic precursor at 1μg/mL .

  • Inject 2μL onto a standard C18 column using a generic gradient (5% to 95% Acetonitrile over 10 minutes) with 0.1% Formic Acid in water.

  • Monitor via PDA (210-400 nm) and MS (Single Quadrupole, ESI+ mode).

  • Validation: If the m/z trace shows overlapping peaks for m/z 330 [M+H]+ (Target) and m/z 252 [M+H]+ (Debrominated), proceed to Step 2.

Step 2: Stationary Phase & Modifier Screening

  • Replace the C18 column with a PFP (Pentafluorophenyl) column (e.g., 2.1×100 mm, 1.7μm to 2.6μm core-shell)[1].

  • Switch the organic modifier from Acetonitrile (aprotic) to Methanol (protic). Methanol's hydrogen-bonding capability interacts uniquely with the nitro and morpholine groups, amplifying selectivity ( α ) for positional isomers.

Step 3: Mobile Phase pH Optimization

  • Prepare Aqueous Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA) to achieve a pH of ~2.0. This ensures any unreacted carboxylic acid precursors are fully protonated.

  • Prepare Organic Mobile Phase B: Methanol with 0.1% TFA.

  • Run a shallow gradient: 20% B to 60% B over 15 minutes. A shallower gradient increases the retention factor ( k ), pulling closely eluting peaks apart[2].

Step 4: System Suitability Testing (SST) & Validation

  • Calculate the Resolution ( Rs​ ) between the target compound and its closest eluting impurity using the formula: Rs​=2(tR2​−tR1​)/(w1​+w2​) .

  • Calculate the Tailing Factor ( Tf​ ) at 5% peak height.

  • Validation Check: The method is considered successful and self-validated if Rs​≥1.5 (baseline resolution) and Tf​≤1.2 . If Tf​>1.2 , reduce the injection volume to prevent mass overload[4].

Sources

Optimization

Technical Support Center: Long-Term Storage and Handling of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

Welcome to the technical support resource for (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its lifecycle in the laboratory. Drawing upon established principles of chemical stability and degradation, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter.

Understanding the Molecule: A Proactive Approach to Stability

(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a complex organic molecule featuring several functional groups that are susceptible to degradation: an aromatic amine, a brominated aromatic ring, a nitro group, and a morpholino-methanone (amide) moiety. A thorough understanding of the potential liabilities of these groups is the first step in preventing degradation.

Frequently Asked Questions (FAQs)

Q1: My solid sample of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone has changed color from a pale yellow to a darker yellow/brown during storage. What is the likely cause?

A change in color is a common visual indicator of chemical degradation. For this particular molecule, discoloration is likely due to one or a combination of the following:

  • Photodegradation: Aromatic nitro compounds are notoriously sensitive to light, particularly UV radiation.[1] Exposure can initiate photochemical reactions, leading to the formation of colored byproducts.

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This process often results in the formation of highly colored impurities.

  • Thermal Degradation: Although aromatic compounds are generally stable, prolonged exposure to elevated temperatures can promote degradation.[2]

To mitigate this, always store the compound in an amber glass vial to protect it from light and in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.[3]

Q2: I've prepared a stock solution of the compound in DMSO, and after a few freeze-thaw cycles, I'm observing new peaks in my HPLC analysis. What is happening?

Repeated freeze-thaw cycles can introduce instability. While DMSO is a common solvent, the stability of this specific compound in solution, particularly over multiple temperature changes, may be limited. The appearance of new peaks strongly suggests degradation.

Consider the following:

  • Solution Instability: The compound may not be stable in your chosen solvent over time, even at low temperatures.

  • Moisture Absorption: DMSO is hygroscopic. Absorbed water can facilitate hydrolysis of the amide bond, especially if the solution is not stored under anhydrous conditions.

It is best practice to prepare fresh solutions for each experiment or to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. [4] If you must store solutions, do so at -20°C or -80°C and protect them from moisture.[5]

Q3: What are the ideal long-term storage conditions for solid (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone?

Based on the functional groups present, the following conditions are recommended for maximizing long-term stability:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation.
Light Protect from light (Amber vial)Prevents photodegradation of the nitroaromatic group.[1]
Atmosphere Inert gas (Argon or Nitrogen)Protects the aromatic amine from oxidation.
Container Tightly sealed glass vialPrevents exposure to moisture and atmospheric contaminants.

Q4: Can I store the compound in a plastic tube to save space in the freezer?

It is strongly advised to use glass vials with chemically resistant caps (e.g., PTFE-lined) for long-term storage. Plastic containers can be permeable to gases and may leach plasticizers or other contaminants that could interact with your compound.

Q5: I need to ship the compound to a collaborator. What precautions should I take?

When shipping, it's crucial to maintain the recommended storage conditions as closely as possible.

  • Use a well-insulated container with cold packs to maintain a cool temperature.

  • Ensure the vial is securely sealed and protected from breakage.

  • Use an amber vial or wrap a clear vial in aluminum foil to protect from light.

  • Consider shipping under an inert atmosphere if possible, especially for longer transit times.

  • Include a temperature monitoring label to ensure the shipment did not experience extreme temperature fluctuations.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of the compound in the assay medium. The amide bond may be susceptible to hydrolysis at physiological pH over the course of a long incubation period. The nitro group can also be reduced by cellular enzymes.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Always use a freshly prepared solution of the compound for your experiments.

    • Conduct a time-course experiment: Analyze the stability of the compound in your assay buffer over the duration of your experiment by HPLC to check for degradation.

    • Minimize exposure to light: Protect your assay plates from light as much as possible.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram of a stored sample.

  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize the impurities: Use HPLC-MS to determine the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., an increase in mass might suggest oxidation, while a decrease could indicate hydrolysis).

    • Perform a forced degradation study: This will help you to identify potential degradation products and confirm if the new peaks in your stored sample match any of these.

Issue 3: Difficulty dissolving the compound after long-term storage.

  • Possible Cause: Formation of less soluble degradation products or polymorphic changes.

  • Troubleshooting Steps:

    • Verify purity: Analyze the sample by HPLC to check for the presence of impurities.

    • Use sonication: Gentle sonication can help to dissolve the compound.

    • Consider a different solvent: If the compound remains insoluble, you may need to try a different solvent for your initial stock solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[7][8]

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN:H2O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose Thermal Thermal Degradation (80°C, solid & solution) Stock->Thermal Expose Photo Photodegradation (ICH Q1B light exposure) Stock->Photo Expose Neutralize Neutralize/Quench Acid->Neutralize At time points Base->Neutralize At time points Oxidation->Neutralize At time points Thermal->Neutralize At time points Photo->Neutralize At time points HPLC HPLC-UV/MS Analysis Neutralize->HPLC Compare Compare with Control HPLC->Compare

Caption: Workflow for a forced degradation study.

Methodology:

  • Acidic Hydrolysis: To 1 mL of a 1 mg/mL solution of the compound in a suitable solvent (e.g., acetonitrile/water), add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.[9]

  • Basic Hydrolysis: Repeat the above procedure using 0.1 M NaOH instead of HCl, and neutralize with 0.1 M HCl.[9]

  • Oxidative Degradation: To 1 mL of the compound solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, and analyze at various time points.[8]

  • Thermal Degradation: Expose the solid compound and a solution of the compound to 80°C for 48 hours. Analyze at different time points.[1]

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[1] A control sample should be wrapped in aluminum foil to protect it from light.

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is crucial for separating the parent compound from any potential degradation products.

HPLC_Method_Development cluster_instrument Instrumentation cluster_conditions Chromatographic Conditions cluster_procedure Procedure HPLC_System HPLC with UV/PDA Detector Column C18 Column (e.g., 250 x 4.6 mm, 5 µm) HPLC_System->Column Mobile_Phase Mobile Phase: A: 0.1% Formic Acid in Water B: Acetonitrile Gradient Gradient Elution Mobile_Phase->Gradient Flow_Rate Flow Rate: 1.0 mL/min Gradient->Flow_Rate Detection Detection: 254 nm Flow_Rate->Detection Sample_Prep Prepare Sample in Mobile Phase Inject Inject and Acquire Data Sample_Prep->Inject Analyze Analyze Chromatogram for Purity and Impurities Inject->Analyze

Caption: Key components of a stability-indicating HPLC method.

Example HPLC Parameters:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Potential Degradation Pathways

Based on the structure of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone, several degradation pathways can be anticipated.

Degradation_Pathways cluster_main cluster_degradation Parent Parent Compound (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone Hydrolysis Hydrolysis Product (2-Amino-5-bromo-3-nitrobenzoic acid + Morpholine) Parent->Hydrolysis Amide Hydrolysis (Acid/Base, Moisture) Oxidation Oxidation Products (e.g., Nitroso, Iminoquinone) Parent->Oxidation Oxidation (Air, Light) Reduction Reduction Product (Diamino derivative) Parent->Reduction Nitro Group Reduction (Cellular enzymes, Reducing agents) Photodegradation Photodegradation Products (Complex mixture) Parent->Photodegradation Photolysis (UV/Visible Light)

Caption: Potential degradation pathways for the target molecule.

  • Amide Hydrolysis: Cleavage of the amide bond to yield 2-amino-5-bromo-3-nitrobenzoic acid and morpholine. This is catalyzed by acidic or basic conditions.

  • Oxidation of the Amino Group: The primary aromatic amine can be oxidized to various species, including nitroso and iminoquinone-type structures, which are often colored.

  • Reduction of the Nitro Group: The nitro group can be reduced to a primary amine, forming a diamino-substituted ring.

  • Photodegradation: Light exposure can lead to complex degradation pathways, including cleavage of the C-NO2 bond and other rearrangements.[1]

By understanding these potential degradation pathways and implementing the recommended storage and handling procedures, you can ensure the integrity of your (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone, leading to more reliable and reproducible experimental outcomes.

References

  • Stability Testing of Pharmaceutical Products. (2012, March 17). Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2018, March 15). STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PMC - NIH. (n.d.). A green stabilizer for Nitrate ester-based propellants: An overview. Retrieved from [Link]

  • SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US3154583A - Stabilization of aromatic amines.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • BioPharm International. (2026, March 23). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Temperature Control and Storage Conditions of Essences in the Production Line. (2025, August 16). Retrieved from [Link]

  • ResearchGate. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from [Link]

  • Stabilizers for nitrate ester-based energetic materials and their mechanism of action: a state-of-the-art review. (n.d.). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers. Retrieved from [Link]

  • PMC. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link]

  • Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Purity Analysis of 5-Bromo-2-chlorobenzoic Acid | PDF. Retrieved from [Link]

  • analysis of amino acids by high performance liquid chromatography. (n.d.). Retrieved from [Link]

  • PMC. (2025, April 10). Volatile aromatic substances analysis of different temperature stored 'Docteur Jules Guyot' pear (Pyrus communis L.). Retrieved from [Link]

  • Temperature Monitoring Guide 1.2 (1).xlsx. (2025, January 31). Retrieved from [Link]

  • PubMed. (n.d.). The stability of mutagenic chemicals stored in solution. Retrieved from [Link]

  • (2-Amino-5-Bromophenyl)methonal. (n.d.). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

Welcome to the technical support center for the crystallization of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone. This guide is designed for researchers, scientists, and drug development professionals to troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization yield and quality of this important pharmaceutical intermediate. Drawing upon established principles of crystallization and practical experience, this document provides in-depth solutions to common challenges encountered in the laboratory and during scale-up.

I. Understanding the Molecule and its Crystallization Behavior

(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a complex organic molecule with multiple functional groups that can influence its solubility and crystal packing. Its aromatic nature, coupled with the presence of amino, bromo, and nitro groups, suggests a propensity for strong intermolecular interactions, which can be both an advantage and a challenge in achieving high-yielding, high-purity crystalline material.

A critical aspect of crystallizing pharmaceutical compounds is the potential for polymorphism, where the same molecule can exist in different crystal structures.[1][2] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability, which can significantly impact downstream processes and the final drug product's performance.[3][4][5] Therefore, controlling the crystallization process to consistently produce the desired polymorph is paramount.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone in a question-and-answer format.

Q1: My crystallization yield is consistently low. What are the primary factors I should investigate?

A1: Low crystallization yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.

1. Sub-optimal Solvent System: The choice of solvent is the most critical factor in crystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble in the cold solvent, a significant portion will remain in the mother liquor, leading to low recovery.[6]

  • Actionable Advice: Conduct a thorough solvent screening study. Test a range of solvents with varying polarities. Common choices for aromatic compounds include alcohols (ethanol, methanol, isopropanol), ketones (acetone), esters (ethyl acetate), and hydrocarbons (hexane, heptane) as anti-solvents.[7] Consider using solvent mixtures (co-solvents or anti-solvents) to fine-tune the solubility profile.[8][9]

2. Incomplete Supersaturation: Supersaturation is the driving force for crystallization.[10][11] If the solution is not sufficiently supersaturated upon cooling, nucleation and crystal growth will be slow or incomplete.

  • Actionable Advice: Ensure you are dissolving the maximum amount of solute at the initial high temperature to create a saturated solution. Control the cooling rate; a slower cooling rate often leads to larger, purer crystals and can improve yield by allowing for more complete crystallization.[6]

3. Presence of Impurities: Impurities can significantly impact crystallization by altering the solubility of the target compound or by inhibiting crystal growth.[12][13][14] Structurally related impurities can sometimes co-crystallize with the desired product, reducing both yield and purity.[15]

  • Actionable Advice: Analyze the purity of your starting material. If significant impurities are present, consider a preliminary purification step before the final crystallization. Techniques like flash chromatography or a preliminary recrystallization from a different solvent system can be effective.

4. Premature Crystallization or "Oiling Out": If the solution becomes supersaturated too quickly or at too high a temperature, the compound may separate as an amorphous oil rather than a crystalline solid. This "oiling out" can trap impurities and result in a low yield of crystalline material.

  • Actionable Advice: Reduce the rate of cooling. Ensure the initial dissolution temperature is not excessively high. If using an anti-solvent, add it slowly to the solution of the compound at a slightly elevated temperature.

Q2: The crystals I'm obtaining are very fine needles, which are difficult to filter and dry. How can I improve the crystal habit?

A2: A needle-like crystal habit often indicates rapid crystal growth, which can be influenced by high supersaturation and the solvent environment.[16]

1. Control of Supersaturation: High levels of supersaturation tend to favor nucleation over crystal growth, leading to a larger number of smaller crystals.[10]

  • Actionable Advice: Decrease the cooling rate to allow for slower, more controlled crystal growth. Experiment with a more gradual cooling profile, perhaps with hold times at intermediate temperatures.

2. Solvent Effects: The solvent can interact with different crystal faces, influencing their relative growth rates and thus the overall crystal shape.[17]

  • Actionable Advice: Experiment with different solvents or solvent mixtures. A solvent that promotes more isotropic growth can lead to more equant (less needle-like) crystals. Sometimes, the addition of a small amount of a co-solvent can dramatically alter the crystal habit.

3. Seeding: Introducing a small number of well-formed crystals (seeds) of the desired polymorph into a slightly supersaturated solution can promote the growth of larger, more uniform crystals and prevent spontaneous, uncontrolled nucleation.[18][19]

  • Actionable Advice: Prepare seed crystals by slow evaporation of a saturated solution. Add these seeds to your crystallization vessel once the solution has cooled to a point of slight supersaturation.

Q3: I'm observing batch-to-batch inconsistency in my crystallization results. What could be the cause?

A3: Batch-to-batch variability is a serious issue in pharmaceutical development and manufacturing.[16] The root causes are often subtle variations in process parameters or raw materials.

1. Inconsistent Raw Material Quality: Variations in the impurity profile of the starting material can lead to inconsistent crystallization behavior.[20]

  • Actionable Advice: Implement stringent quality control on your starting materials. Analyze each batch for purity and impurity profiles before use.

2. Lack of Precise Process Control: Minor differences in cooling rates, stirring speeds, or final temperatures can have a significant impact on the crystallization outcome.

  • Actionable Advice: Standardize your crystallization protocol with precise control over all parameters. Use automated laboratory reactors or well-calibrated equipment to ensure reproducibility.

3. Polymorphic Transformations: The compound may be crystallizing in different polymorphic forms in different batches.[4] This can be triggered by subtle changes in conditions.[3]

  • Actionable Advice: Characterize the solid form of each batch using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for polymorphism.[21][22][23] Once the desired polymorph is identified, develop a crystallization process that consistently produces it. Seeding with the desired polymorph is a powerful tool to ensure consistency.[19]

Q4: How can I confirm the purity and solid form of my crystallized product?

A4: Proper characterization of the final product is crucial to ensure quality and reproducibility.

1. Purity Analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the chemical purity of the compound.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with different chemical structures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

2. Solid-Form Analysis:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline form (polymorph) of a material.[25][26] Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, allowing for the determination of melting points and the detection of polymorphic transitions.[21][22]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, which is useful for identifying solvates or hydrates.[23]

  • Microscopy: Visual inspection of the crystals under a microscope can provide information about their morphology (shape and size).

III. Experimental Protocols

Protocol 1: High-Throughput Solvent Screening for Crystallization

This protocol outlines a method for rapidly screening multiple solvents to identify promising candidates for crystallization.[27][28]

Objective: To identify single or binary solvent systems that provide good solubility at high temperatures and low solubility at room temperature.

Materials:

  • (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

  • A selection of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile, water)[8]

  • 96-well plate or small vials

  • Heating/shaking platform

  • Microscope

Procedure:

  • Add a small, known amount of the compound (e.g., 5-10 mg) to each well or vial.

  • Add a fixed volume of each solvent or solvent mixture to the corresponding wells.

  • Seal the plate or vials and heat the system to a set temperature (e.g., 60-80 °C) with agitation until the solid dissolves. Note any solvents in which the compound does not fully dissolve.

  • Slowly cool the system to room temperature without agitation.

  • Allow the system to stand for several hours or overnight.

  • Visually inspect each well under a microscope for the presence of crystals.

  • Score each solvent system based on the quantity and quality of the crystals formed.

Solvent System Solubility at 60°C Crystal Formation at RT Crystal Habit Score (1-5)
EthanolCompleteAbundantPrismatic5
IsopropanolCompleteModerateNeedles3
AcetoneCompleteSparseSmall Plates2
Ethyl AcetatePartial--1
TolueneInsoluble--0
Acetonitrile/Water (9:1)CompleteAbundantBlocks5

Table 1: Example of a solvent screening data summary.

Protocol 2: Controlled Recrystallization for Improved Yield and Purity

This protocol provides a step-by-step method for performing a controlled recrystallization.[18][29][30]

Objective: To purify the compound and maximize the yield of high-quality crystals.

Materials:

  • Crude (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

  • Optimal solvent system identified from screening

  • Erlenmeyer flask

  • Heating mantle or hot plate with stirring

  • Condenser

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture to a gentle boil with stirring to dissolve the compound.

  • If the compound does not fully dissolve, add small portions of hot solvent until a clear, saturated solution is obtained.[6]

  • If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[15]

  • Dry the crystals under vacuum to a constant weight.

  • Calculate the percent recovery and characterize the product for purity and solid form.

IV. Visualizing Crystallization Concepts

The Interplay of Supersaturation, Nucleation, and Growth

The relationship between supersaturation, nucleation, and crystal growth is fundamental to controlling the outcome of a crystallization process.[10][31][32]

G cluster_0 Supersaturation Level cluster_1 Dominant Process cluster_2 Resulting Crystal Characteristics Low Supersaturation Low Supersaturation Crystal Growth Crystal Growth Low Supersaturation->Crystal Growth High Supersaturation High Supersaturation Nucleation Nucleation High Supersaturation->Nucleation Fewer, Larger Crystals Fewer, Larger Crystals Crystal Growth->Fewer, Larger Crystals Many, Smaller Crystals Many, Smaller Crystals Nucleation->Many, Smaller Crystals

Caption: The effect of supersaturation on crystallization outcome.

Troubleshooting Workflow for Low Crystallization Yield

A logical workflow can help to efficiently diagnose and solve issues related to low yield.

G Start Low Crystallization Yield Solvent Is the solvent system optimal? Start->Solvent Supersaturation Is supersaturation sufficient? Solvent->Supersaturation Yes Screen Perform Solvent Screening Solvent->Screen No Purity Is the starting material pure? Supersaturation->Purity Yes Cooling Optimize Cooling Profile Supersaturation->Cooling No Purify Purify Starting Material Purity->Purify No End Improved Yield Purity->End Yes Screen->Solvent Cooling->Supersaturation Purify->Purity

Caption: A decision tree for troubleshooting low crystallization yield.

V. References

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from [Link]

  • Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • Ovid. (n.d.). Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Retrieved from [Link]

  • Crimson Publishers. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Retrieved from [Link]

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]

  • ScienceDirect. (n.d.). Nucleation (Chapter 4) - Industrial Crystallization. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, March 20). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, February 13). CHAPTER 1: Nucleation and Crystal Growth in Continuous Crystallization 1. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, December 26). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]

  • RSC Publishing. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved from [Link]

  • Cambridge University Press. (2019, June 14). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. Retrieved from [Link]

  • University of Kentucky. (n.d.). 3: Physical chemistry of crystal growth. Retrieved from [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • ACS Publications. (2007, December 15). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents. Retrieved from [Link]

  • CD Formulation. (n.d.). XRD/DSC Analysis. Retrieved from [Link]

  • ACS Publications. (2023, March 16). Crystal Nucleation and Growth: Supersaturation and Crystal Resilience Determine Stickability. Retrieved from [Link]

  • ACS Publications. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Retrieved from [Link]

  • HUBER. (2021, August 18). Solubility determination and crystallization. Retrieved from [Link]

  • N.A. (n.d.). Recrystallization. Retrieved from [Link]

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Retrieved from [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Notion. (2026, March 13). Structural Characterization Techniques: SCXRD and PXRD. Retrieved from [Link]

  • N.A. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (2020, November 24). Crystal Structure Characterization by Powder Diffraction. Retrieved from [Link]

  • N.A. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?. Retrieved from [Link]

  • ACS Publications. (2020, November 5). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved from [Link]

  • Semantic Scholar. (2023, November 10). ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. Retrieved from [Link]

  • ResearchGate. (2020, August 2). Crystal structure of (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone. Retrieved from [Link]

  • SciSpace. (2020, August 18). Crystal structure of (2-amino-5-bromo-3-iodophenyl)(3-(4-chlorophenyl)oxiran-2-yl)methanone, C15H10BrClINO2. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • PMC. (2025, November 4). Structured Ternary Fluids Promote Crystallization and Detection of 5‑Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. Retrieved from [Link]

  • PMC. (n.d.). {2-[(3-Bromobenzylidene)amino]-5-chlorophenyl}(phenyl)methanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitrophenol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solvent Selection for (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone Extraction

Welcome to the technical support center for optimizing the extraction of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone. This guide is designed for researchers, scientists, and drug development professionals to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the extraction of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during the extraction process. Here, we combine theoretical principles with practical, field-proven insights to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the initial considerations when selecting a solvent for the extraction of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone?

A1: The primary goal is to choose a solvent that maximizes the solubility of the target compound while minimizing the solubility of impurities. Key initial considerations include:

  • Compound Properties: (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a complex molecule with both polar (amino, nitro, morpholino) and non-polar (brominated aromatic ring) functionalities. This amphiphilic nature suggests that a solvent of intermediate polarity, or a mixture of solvents, will likely be most effective.

  • "Like Dissolves Like": This principle is a foundational concept in solvent selection.[1] Solvents with similar polarity to the solute will generally be the most effective.

  • Safety and Environmental Impact: Always consider the toxicity, flammability, and environmental impact of potential solvents. Opt for greener solvent alternatives when possible.

  • Downstream Processing: The chosen solvent should be easily removable in subsequent steps (e.g., evaporation, crystallization) and compatible with your analytical or purification techniques.

Q2: How can I predict the best solvent without extensive trial-and-error?

A2: While some empirical testing is unavoidable, theoretical models can significantly narrow down your solvent choices:

  • Hansen Solubility Parameters (HSP): HSP theory is a powerful tool that breaks down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1][2][3] The principle is that substances with similar HSP values are likely to be miscible.[3] By determining or estimating the HSP of your target molecule, you can identify solvents that fall within its "solubility sphere."[2]

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, with high accuracy.[4][5][6] It is particularly useful for complex molecules where empirical data is scarce and can provide a good qualitative solvent ranking.[4][7]

Q3: How does pH affect the extraction efficiency of this compound?

A3: The amino group on the aromatic ring is basic and can be protonated under acidic conditions to form a salt. This significantly increases its aqueous solubility. Conversely, under neutral to basic conditions, the amino group is in its free base form, which is more soluble in organic solvents. Therefore, adjusting the pH of the aqueous phase during a liquid-liquid extraction is a critical parameter to control for selective extraction. For instance, to separate it from neutral or acidic impurities, you could wash a solution with a dilute acid to selectively dissolve the amino compound.[8]

Q4: What are the best analytical techniques to determine the concentration and purity of the extracted compound?

A4: Several analytical methods are suitable for quantifying aromatic amines and nitro compounds:

  • High-Performance Liquid Chromatography (HPLC): This is a common and reliable method, often coupled with a UV detector.[9][10] A reversed-phase C18 column with a mobile phase of acetonitrile or methanol and a buffered aqueous solution is a good starting point.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for identifying and quantifying volatile impurities.[11][12] Derivatization may be necessary to improve the volatility and chromatographic behavior of the target compound.[9][11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is a powerful technique.[12]

Troubleshooting Guides

Issue 1: Low Extraction Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Solvent Selection 1. Re-evaluate Solvent Polarity: If using a non-polar solvent, try a more polar one like ethyl acetate, acetone, or acetonitrile.[13] If using a highly polar solvent, consider a less polar one or a mixture. 2. Utilize HSP or COSMO-RS: If available, use these predictive models to identify a more suitable solvent system.[2][5]The solubility of the target compound is maximized when the polarity of the solvent closely matches that of the solute.
Insufficient Phase Contact 1. Increase Agitation: Ensure vigorous mixing during liquid-liquid extraction to maximize the interfacial surface area. 2. Increase Extraction Time: Allow sufficient time for the solute to partition between the two phases.Efficient mass transfer of the solute from one phase to another requires adequate mixing and time to reach equilibrium.
Incorrect pH 1. Measure and Adjust pH: Ensure the aqueous phase has the appropriate pH to keep the target compound in its desired form (likely neutral or basic for extraction into an organic solvent).[14]The solubility of ionizable compounds is highly dependent on pH. The neutral form is generally more soluble in organic solvents.
Insufficient Elution Volume in Solid-Phase Extraction (SPE) 1. Increase Elution Volume: Pass a larger volume of the elution solvent through the SPE cartridge in increments and monitor the recovery.[15]The entire amount of the adsorbed analyte may not be desorbed with a small volume of eluent.
Issue 2: Emulsion Formation During Liquid-Liquid Extraction
Potential Cause Troubleshooting Steps Scientific Rationale
High Agitation/Shear Forces 1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[16] 2. Stirring: For small-scale extractions, gentle stirring of the two phases can be effective.[17]High shear forces can disperse one liquid phase into the other as fine droplets, which are stabilized by surface-active molecules, leading to an emulsion.
Presence of Surfactant-like Impurities 1. "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[16][17] 2. Change Solvent: Consider using a different organic solvent that has a greater density difference from the aqueous phase.[18] 3. Centrifugation: If the volume is manageable, centrifuging the mixture can help break the emulsion.[16]Increasing the ionic strength of the aqueous phase reduces the solubility of organic molecules and can destabilize the emulsion.[16]
Particulate Matter 1. Filtration: Filter the initial solution before extraction to remove any suspended solids.[15]Solid particles can accumulate at the interface of the two liquids and stabilize emulsions.
Issue 3: Co-extraction of Impurities
Potential Cause Troubleshooting Steps Scientific Rationale
Solvent is Not Selective Enough 1. Solvent Screening: Test a range of solvents with varying polarities. 2. Use a Co-solvent System: A mixture of two or more solvents can fine-tune the polarity and improve selectivity. 3. HSP for Blends: Hansen's theory can be used to design solvent blends with specific HSP values to target the solute while leaving impurities behind.[1][19]A solvent that is too strong may dissolve both the target compound and impurities. A more selective solvent will have a solubility profile that is more specific to the target molecule.
Incorrect pH 1. pH Adjustment and Washing: Perform a series of acidic and basic washes. For example, an acidic wash will remove basic impurities, while a basic wash will remove acidic impurities.[8]The solubility of acidic and basic impurities can be manipulated by adjusting the pH, allowing for their selective removal into the aqueous phase.
Inappropriate Extraction Technique 1. Consider Solid-Phase Extraction (SPE): SPE can offer higher selectivity than liquid-liquid extraction.[9] Choose a sorbent that has a high affinity for your target compound and a low affinity for the major impurities.[15]SPE utilizes specific interactions (e.g., reversed-phase, normal-phase, ion-exchange) between the analyte, sorbent, and solvent to achieve separation.

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent.[10]

  • Preparation: Add an excess amount of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone to a glass vial containing a known volume of the test solvent.

  • Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the solution to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.[10]

Protocol 2: General Liquid-Liquid Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Aqueous Wash (Optional): Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl) to remove basic impurities. Separate the layers.

  • Neutralization and Extraction: If the target compound was extracted into the acidic aqueous phase, neutralize the aqueous layer with a base (e.g., NaHCO₃, NaOH) and then extract with an organic solvent.

  • Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and help break any emulsions.[16][17]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the extracted compound.[20]

Visualizations

Solvent Selection Workflow

SolventSelectionWorkflow A Define Extraction Goals (Yield, Purity, Safety) B Characterize Solute (Polarity, Functional Groups) A->B C Theoretical Screening (HSP, COSMO-RS) B->C D Generate Shortlist of Solvents C->D E Experimental Validation (Shake-Flask Method) D->E F Analyze Results (HPLC, GC-MS) E->F F->D Iterate if Necessary G Select Optimal Solvent/Mixture F->G H Process Optimization G->H

Caption: A systematic workflow for solvent selection.

Troubleshooting Logic for Low Extraction Yield

LowYieldTroubleshooting Start Low Extraction Yield CheckSolvent Is the solvent choice appropriate? Start->CheckSolvent CheckpH Is the pH correct? CheckSolvent->CheckpH Yes ReevaluateSolvent Re-evaluate solvent polarity. Use predictive models. CheckSolvent->ReevaluateSolvent No CheckContact Is phase contact sufficient? CheckpH->CheckContact Yes AdjustpH Measure and adjust pH. CheckpH->AdjustpH No IncreaseAgitation Increase agitation/time. CheckContact->IncreaseAgitation No Success Yield Improved CheckContact->Success Yes ReevaluateSolvent->CheckpH AdjustpH->CheckContact IncreaseAgitation->Success

Caption: Decision tree for troubleshooting low extraction yield.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences.
  • Predicting Solubilities in Polymer Systems Using Cosmo-Rs. (n.d.). SCM.
  • COSMO-RS | Thermodynamics & Solubility Prediction Software. (n.d.). SCM.
  • COSMO-RS. (n.d.). Wikipedia.
  • A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. (2024). Scientific Reports.
  • Simultaneous determination of various aromatic amines and metabolites of aromatic nitro compounds in urine for low level exposure using gas chromatography-mass spectrometry. (2002).
  • Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? (2022). Industrial & Engineering Chemistry Research.
  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil.
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). Molecules.
  • Hansen solubility parameter. (n.d.). Wikipedia.
  • HSP for Beginners. (n.d.). Hansen Solubility Parameters.
  • Process for the purification of mononitro aromatic compounds. (1947).
  • A Comparative Guide to Analytical Methods for the Quantification of Arom
  • Sample Preparation Troubleshooting. (n.d.). CHROMacademy.
  • Problems with extractions. (n.d.). University of York.
  • Aromatic Nitro Compounds. (n.d.). Missouri S&T.
  • Tips for Troubleshooting Liquid–Liquid Extractions. (2025).
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025).
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014).
  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.
  • Which is the best organic solvent for nitrophenol solubility and extraction? (2024).
  • Technical Guide: Solubility Profile of 2-Amino-5-bromophenol Hydrochloride. (n.d.). BenchChem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Bromo vs. Nitro Groups in (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone

As a densely functionalized building block, (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone presents a classic challenge in orthogonal reactivity. Widely utilized in the synthesis of complex heterocyclic scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a densely functionalized building block, (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone presents a classic challenge in orthogonal reactivity. Widely utilized in the synthesis of complex heterocyclic scaffolds—such as benzimidazoles and quinoxalines for kinase inhibitor development—this molecule requires precise chemoselective control.

This guide dissects the electronic causality governing its two primary reactive sites (the C5-bromo and C3-nitro groups) and provides self-validating, step-by-step methodologies for their independent manipulation.

Electronic Causality & Reactivity Profiling

The reactivity of this scaffold is dictated by the "push-pull" electronic environment of the central benzene ring.

  • The C5-Bromo Group (Cross-Coupling Site): The C2-amino group is a strong π-donor, enriching the ring and slightly deactivating the C5-bromo bond toward oxidative addition. However, this is counterbalanced by the inductive and resonance-withdrawing effects of the C3-nitro and C1-morpholine amide groups. Consequently, the C5-bromo site remains highly competent for Pd(0) insertion [2].

  • The C3-Nitro Group (Reducible Site): The nitro group is highly electron-deficient but sterically shielded by the adjacent amine. It is perfectly primed for single-electron transfer (SET) reduction. Crucially, standard catalytic hydrogenation (e.g., Pd/C with H₂) must be avoided, as it risks hydrodehalogenation of the C-Br bond.

ElectronicEffects SM (2-Amino-5-bromo-3-nitrophenyl) -morpholin-4-yl-methanone Br_Node C5-Bromo Group (Electrophilic Site) SM->Br_Node Orthogonal Pathway 1 NO2_Node C3-Nitro Group (Reducible Site) SM->NO2_Node Orthogonal Pathway 2 Pd_Cat Pd(0) Oxidative Addition (Suzuki/Buchwald) Br_Node->Pd_Cat Cross-Coupling SET_Red Single-Electron Transfer (Fe/NH4Cl) NO2_Node->SET_Red Chemoselective Reduction

Fig 1. Orthogonal reactivity pathways of the bromo and nitro functional groups.

Quantitative Data Comparison

To facilitate experimental planning, the following table summarizes the comparative performance metrics and self-validation parameters for targeting each functional group.

ParameterC5-Bromo Group (Cross-Coupling)C3-Nitro Group (Reduction)
Primary Transformation Suzuki-Miyaura, Buchwald-HartwigReduction to primary amine
Preferred Reagents Pd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃Fe powder, NH₄Cl, EtOH/H₂O
Typical Reaction Temp. 80–100 °C60–80 °C
Chemoselectivity Risk Protodebromination (Loss of Br)Hydrodehalogenation (if using Pd/C)
Average Yield Range 75% – 90%85% – 98%
Self-Validation Metric Loss of 1:1 Br isotopic doublet-30 Da mass shift; Loss of IR ~1530 cm⁻¹

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By tracking specific isotopic and spectroscopic markers, researchers can definitively confirm reaction success without complex downstream isolation.

Protocol A: Suzuki-Miyaura Coupling at the C5-Bromo Group

This protocol utilizes a robust Pd(II) precatalyst to achieve C-C bond formation while leaving the nitro group intact [2].

  • Preparation: In a dried Schlenk flask, combine (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone (1.0 eq), your chosen arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by sparging with argon for 15 minutes.

    • Causality: Oxygen must be strictly removed to prevent the oxidation of the active Pd(0) catalyst to an inactive Pd(II) species, which would stall the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand provides essential steric bulk that accelerates reductive elimination while preventing the catalyst from precipitating as palladium black.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours under argon.

  • Self-Validation (LC-MS): The reaction is deemed complete when the characteristic 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br) of the starting material completely disappears, replaced by a singlet mass corresponding to the cross-coupled biaryl product.

Protocol B: Chemoselective Nitro Reduction at the C3-Nitro Group

To prevent the cleavage of the C-Br bond (or a newly formed biaryl axis), this protocol relies on a mild Single-Electron Transfer (SET) mechanism using activated iron [1, 3].

  • Preparation: Suspend the starting material (or its cross-coupled derivative) (1.0 eq) in a 3:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron powder (5.0 eq, <10 μm particle size) and Ammonium Chloride (NH₄Cl, 5.0 eq).

    • Causality: NH₄Cl acts as a mild proton source that continuously activates the iron surface for electron transfer. It is specifically chosen because it is not acidic enough to protonate the C2-amine or hydrolyze the morpholine amide.

  • Reaction: Heat the suspension to 80 °C for 2 hours.

  • Workup: Cool to room temperature and filter the mixture through a pad of Celite.

    • Causality: Iron oxides generated during the reaction form highly stable emulsions. Celite traps these particulates, ensuring a clean phase separation during subsequent ethyl acetate extraction.

  • Self-Validation (LC-MS & IR): The product will exhibit a distinct mass shift of exactly -30 Da (transitioning from -NO₂ [46 Da] to -NH₂ [16 Da]). Additionally, IR spectroscopy will confirm success via the complete disappearance of the strong asymmetric NO₂ stretch at ~1530 cm⁻¹.

Orthogonal Functionalization Workflow

When synthesizing complex polycyclic targets (e.g., benzimidazoles), the order of operations is critical. The workflow below maps the logical progression from cross-coupling to reduction, culminating in heteroannulation.

ExpWorkflow Step1 1. Suzuki-Miyaura Coupling Target: C5-Bromo Val1 Validation: LC-MS Loss of 1:1 Br Isotope Doublet Step1->Val1 Step2 2. Chemoselective Nitro Reduction Target: C3-Nitro Step1->Step2 Val2 Validation: LC-MS & IR -30 Da Mass Shift, Loss of NO2 Stretches Step2->Val2 Step3 3. Heteroannulation Target: C2/C3 Diamine Step2->Step3 Val3 Validation: NMR Disappearance of primary amine protons Step3->Val3

Fig 2. Sequential experimental workflow and self-validation steps for dual functionalization.

References

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron , Novartis Institute for Biomedical Research / Sciencemadness.[Link]

  • Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants , PMC / National Institutes of Health.[Link]

  • Amine synthesis by nitro compound reduction , Organic Chemistry Portal.[Link]

Comparative

Comparing recrystallization vs flash chromatography for (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone isolation

An In-Depth Comparative Guide to the Isolation of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone: Recrystallization vs. Flash Chromatography Introduction In the synthesis of pharmacologically relevant molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Isolation of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone: Recrystallization vs. Flash Chromatography

Introduction

In the synthesis of pharmacologically relevant molecules, the isolation and purification of the target compound is a critical step that directly impacts the reliability of downstream data and the viability of a drug candidate. The compound (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a substituted aromatic amide featuring a combination of functional groups—an amine, a bromo substituent, a nitro group, and a morpholino amide—that render it a polar molecule. Achieving high purity for such an intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API).

This guide provides a detailed, comparative analysis of two fundamental purification techniques—recrystallization and flash chromatography—as applied to the isolation of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone. We will delve into the theoretical underpinnings, provide step-by-step experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal method for their specific objectives, whether it be yield, purity, speed, or scalability.

Method 1: Purification by Recrystallization

Recrystallization is a classic and powerful technique for purifying solid compounds. Its efficacy is based on the principle of differential solubility: the target compound should be highly soluble in a hot solvent but sparingly soluble at colder temperatures, while impurities remain either soluble or insoluble at all temperatures.[1][2]

Guiding Principles & Experimental Causality

The success of recrystallization hinges almost entirely on the selection of an appropriate solvent. For (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone, its polarity is the dominant structural feature. The presence of nitro and amino groups makes the compound polar, suggesting that polar solvents are a logical starting point.[1] Alcoholic solvents, such as ethanol or methanol, are often effective for nitroaryl compounds.[1] The ideal solvent will exhibit a steep solubility curve, maximizing the recovery of the pure compound upon cooling.[1]

If a single solvent proves inadequate—either dissolving the compound too readily at all temperatures or not at all—a mixed solvent system (e.g., ethanol-water) can be employed.[1] This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is insoluble dropwise until the solution becomes cloudy (the saturation point).[1]

Experimental Protocol: Recrystallization
  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude solid in separate test tubes.

    • Add potential solvents (e.g., ethanol, methanol, ethyl acetate) dropwise. A suitable solvent will not dissolve the compound at room temperature but will fully dissolve it upon heating.[2]

    • Once a promising solvent is identified, allow the hot solution to cool. Abundant crystal formation upon cooling confirms a good solvent choice.

  • Dissolution:

    • Place the crude (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone in an Erlenmeyer flask with a boiling chip.

    • Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling.[3] Continue adding the minimum amount of near-boiling solvent required to fully dissolve the solid.[4] Using excess solvent will decrease the final yield.

  • Decolorization (Optional):

    • If colored impurities are present, remove the flask from the heat source, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.[2] The charcoal adsorbs the colored impurities.[4]

  • Hot Gravity Filtration (Optional):

    • To remove insoluble impurities or activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization in the funnel.[5]

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for the formation of large, pure crystals.[2]

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]

  • Crystal Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[3][6]

    • Wash the crystals with a small portion of ice-cold solvent to remove any adhering mother liquor containing soluble impurities.[4] The solvent must be cold to avoid redissolving the product.

  • Drying:

    • Allow the crystals to dry on the filter paper with continued suction. They can then be transferred to a watch glass for further air drying or placed in a vacuum oven.[6]

Troubleshooting Common Issues
  • "Oiling Out": If the compound separates as a liquid instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound.[1][2] To remedy this, reheat the solution to dissolve the oil and add a small amount of additional solvent before allowing it to cool more slowly.[1]

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be supersaturated.[4] Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" from a previous batch.[1][2]

Workflow for Recrystallization

Caption: A generalized workflow for the purification of a solid compound via recrystallization.

Method 2: Purification by Flash Chromatography

Flash chromatography is a preparative liquid chromatography technique that utilizes moderate pressure to accelerate the separation of compounds. It is a highly versatile and rapid method that relies on the differential partitioning of analytes between a solid stationary phase (typically silica gel) and a liquid mobile phase.[7][8]

Guiding Principles & Experimental Causality

The separation in flash chromatography is governed by the polarity of the compound, the stationary phase, and the mobile phase.[8] For a polar molecule like (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone, a normal-phase setup is standard, using a polar stationary phase like silica gel and a less polar mobile phase.[7][8]

The key to a successful separation is choosing a mobile phase that provides an optimal retention factor (Rf) for the target compound. This is accomplished using Thin-Layer Chromatography (TLC). An Rf value between 0.2 and 0.35 is generally considered ideal, as it provides a good balance between resolution and elution time.[7] If the Rf is too high, the compound will elute too quickly with poor separation. If it is too low, the elution will take an excessive amount of time and solvent, leading to band broadening and lower resolution.

For polar compounds, common mobile phase systems include ethyl acetate/hexane or methanol/dichloromethane mixtures.[9] A gradient elution, where the polarity of the mobile phase is gradually increased during the run, is often more effective than an isocratic (constant solvent composition) elution for separating complex mixtures.[7]

Experimental Protocol: Flash Chromatography
  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., starting with 20% ethyl acetate in hexane and increasing polarity).

    • Identify a solvent system that places the target compound at an Rf of 0.2-0.35 and provides good separation from impurities.

  • Column Packing:

    • Select an appropriately sized flash column based on the amount of crude material.

    • Pack the column with silica gel (particle size 40-63 µm is standard).[10] This can be done as a dry powder or as a slurry in the initial, low-polarity mobile phase.

    • Equilibrate the column by passing 3-5 column volumes of the initial mobile phase through it.[7]

  • Sample Loading:

    • Liquid Loading: Dissolve the crude sample in a minimal amount of a strong solvent (like dichloromethane) and carefully apply it to the top of the column.[7]

    • Dry Loading (Preferred for this compound): If the compound has limited solubility in the mobile phase, dissolve it in a strong, volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7][11] Carefully add this powder to the top of the column. This technique often leads to better resolution.

  • Elution and Fraction Collection:

    • Begin elution with the mobile phase determined by TLC analysis.

    • Apply gentle pressure (air or nitrogen) to achieve a steady flow rate.

    • If using a gradient, gradually increase the percentage of the more polar solvent.[7]

    • Collect fractions in an array of test tubes.

  • Fraction Analysis and Product Isolation:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone.[7]

Workflow for Flash Chromatography

Caption: A standard workflow for the purification of an organic compound using flash chromatography.

Comparative Analysis: Recrystallization vs. Flash Chromatography

The choice between these two powerful techniques depends on a variety of factors, from the nature of the impurities to the scale of the purification and the desired timeline.

FeatureRecrystallizationFlash Chromatography
Purity Can achieve very high purity (>99.5%) if a suitable solvent is found and impurities have different solubility profiles. Less effective for impurities with similar solubility.Excellent for separating compounds with different polarities, even if their solubilities are similar. Purity is typically very high.
Yield Highly dependent on the compound's solubility curve. Some product is always lost in the mother liquor.[4]Can be very high (>95%) if the separation is clean and fractions are carefully collected. Less material is lost compared to recrystallization.
Speed Generally slower. Requires slow cooling, filtration, and drying steps which can take several hours to overnight.Significantly faster. A typical purification can be completed in 30-90 minutes, excluding solvent evaporation.[7]
Scalability Relatively easy and cost-effective to scale up for multi-gram to kilogram quantities.Scalable, but requires progressively larger and more expensive columns, as well as vast quantities of high-purity solvents.
Cost Lower cost. Typically requires only one solvent, standard glassware, and filter paper.Higher cost. Requires silica gel (often in pre-packed cartridges), large volumes of HPLC-grade solvents, and specialized equipment.
Applicability Limited to solid compounds. Success is contingent on finding a suitable solvent system, which can be challenging.[5]Highly versatile. Can be used to purify solids, oils, and liquids. Effective for a wide range of compound polarities and complex mixtures.

Conclusion and Recommendation

Both recrystallization and flash chromatography are indispensable tools for the purification of (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone. The optimal choice is dictated by the specific context and goals of the researcher.

Flash chromatography is the recommended method for:

  • Initial lab-scale purification: When speed is essential and multiple analogs or crude reaction mixtures need to be purified.

  • Complex mixtures: When impurities have similar solubility to the product but different polarities.

  • Maximizing yield: When every milligram of a precious intermediate is critical.

Recrystallization is the superior choice for:

  • Large-scale synthesis: When purifying tens of grams to kilograms of the final compound, its cost-effectiveness and simplicity are major advantages.

  • Final purification step: When a compound is already reasonably pure and the goal is to achieve very high crystalline purity, removing trace impurities.

  • When a suitable solvent is easily identified: If a quick solubility test reveals an ideal solvent, recrystallization can be a very efficient and "green" option.

For researchers in a drug development setting, a common and effective strategy is to use flash chromatography for initial purifications during the discovery phase and then develop a robust, scalable recrystallization protocol for the promising candidate as it moves toward pilot and manufacturing scales.

References

  • Benchchem.
  • Benchchem.
  • The Choice of Mobile Phase in Reversed-Phase Flash Chrom
  • Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Theseus.
  • Flash Chromatography Basics. Sorbent Technologies, Inc.
  • Recrystalliz
  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Purification of Organic Compounds by Flash Column Chrom
  • Unique Selectivity of CORTECS Phenyl for the Separation of Nitroarom
  • Crystalliz
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Recrystalliz
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  • Strategies for the Flash Purification of Highly Polar Compounds. Labex.hu.
  • Solvent Effects on the Singlet–Triplet Couplings in Nitroaromatic Compounds.
  • Important Chemistry Tips-Solvents choose for recrystalliz
  • Solvent Selection for Recrystallization: An Undergraduate Organic Experiment.
  • Synthesis of (2-amino-3-bromo-5-chlorophenyl)(2-chlorophenyl)-methanone.
  • (2-amino-5-bromo-3-nitrophenyl)(morpholino)methanone. HXCHEM.
  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate.
  • 2-Amino-3-bromo-5-nitrophenol | 915156-09-1.
  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
  • 2-amino-4-nitrophenol. Organic Syntheses Procedure.
  • A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • Lab. of Pharm. Analytical Chemistry.
  • アプリケーションノート. アドビオン・インターチム・サイエンティフ.
  • (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile. PMC - NIH.
  • Publications. Laboratory of Physical Chemistry, Grad. Sch. of Pharmaceutical Sciences, Univ. of Tokyo.
  • Homolytic fracture of inorganic crystalline materials enhances the mechano-chemical degrad
  • CCDC 1560677: Experimental Crystal Structure Determin

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Safety & Regulatory Compliance

Safety

(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone proper disposal procedures

As a Senior Application Scientist, I recognize that handling highly substituted nitroaromatic compounds requires rigorous adherence to institutional safety protocols. The compound (2-Amino-5-bromo-3-nitrophenyl)-morpholi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling highly substituted nitroaromatic compounds requires rigorous adherence to institutional safety protocols. The compound (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone is a complex pharmaceutical building block. It features a nitro group, a halogen (bromine), an aromatic amine, and a morpholine amide.

Due to the presence of the nitroaromatic moiety and the halogen, this compound cannot be disposed of via standard non-halogenated waste streams or drain disposal. In-lab chemical neutralization (such as attempting to reduce the nitro group) is strictly prohibited, as it can be highly exothermic and generate reactive intermediates. The only validated, safe method for disposal is professional high-temperature incineration coordinated through your institution's Environmental Health and Safety (EHS) department.

Below is the comprehensive operational guide for the safe handling, segregation, and disposal of this compound in a professional laboratory setting.

Chemical Hazard Profile & Causality

To design a self-validating disposal system, we must first understand the structural causality of the compound's hazards. While specific toxicological data for the exact morpholine amide derivative may be limited, we must extrapolate from its parent precursor, 2-amino-5-bromo-3-nitrobenzoic acid (PubChem CID: 18431478)[1], and general nitroaromatic principles.

  • Halogenated Nature (Bromine): The presence of the bromine atom dictates that this waste must be segregated into Halogenated Organic Waste . If incinerated at standard temperatures used for non-halogenated waste, brominated aromatics can generate highly toxic brominated dioxins and furans. High-temperature commercial incineration is required.

  • Nitroaromatic Reactivity: Nitro groups (-NO2) on aromatic rings are highly electron-withdrawing and can be shock-sensitive if the material is allowed to dry completely in the presence of certain contaminants. They are also incompatible with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride), which can trigger runaway exothermic reactions.

  • Biological Activity: Morpholine derivatives and substituted anilines frequently exhibit significant biological activity, including potential skin sensitization and acute toxicity. Strict barrier protection is required.

Quantitative Hazard Summary
Hazard ParameterOperational ImplicationRequired Action
Waste Classification Halogenated Organic Solid/LiquidSegregate strictly from non-halogenated streams.
Incompatibilities Strong oxidizers, strong bases, reducing agentsStore away from alkali metals and hydrides.
Physical State Solid (typically) or dissolved in DMSO/DMFUse compatible secondary containment (HDPE).
Toxicity Profile Potential irritant/sensitizer[1]Handle exclusively inside a certified fume hood.

Operational Handling & PPE Protocol

Before initiating the disposal workflow, ensure the operational environment is secure. This protocol ensures that no personnel are exposed to the compound during the transfer to waste receptacles.

Step-by-Step Handling Methodology:

  • Engineering Controls: All transfers of the solid powder or concentrated solutions (e.g., in DMSO or DMF) must be performed inside a Class II Biological Safety Cabinet or a properly calibrated chemical fume hood with a face velocity of at least 100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving with nitrile gloves (minimum 5 mil thickness). If handling in organic solvents like DMF, consult a glove compatibility chart, as DMF can rapidly permeate standard nitrile.

    • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

    • Body: Flame-resistant (FR) laboratory coat and full-length trousers.

  • Spill Preparedness: Ensure a chemical spill kit containing inert absorbent material (e.g., vermiculite or sand) is immediately accessible. Do not use combustible materials (like paper towels) to absorb concentrated nitroaromatic spills, as this creates a highly flammable matrix.

Standardized Disposal Workflow

This workflow represents the mandatory lifecycle for the compound once it has been designated as waste.

Step 1: Waste Segregation

  • Action: Identify the physical state of the waste.

  • Causality: Solid waste (e.g., contaminated weighing paper, empty vials, unused powder) must be kept separate from liquid waste (e.g., reaction filtrates, HPLC effluent) to prevent unexpected solvation or reactions in the waste container.

  • Rule: Designate a specific container exclusively for Halogenated Organic Waste .

Step 2: Containerization

  • Action: Transfer the waste into an EHS-approved container. For solid waste, use a wide-mouth High-Density Polyethylene (HDPE) jar. For liquid waste, use an HDPE carboy or a solvent-compatible glass bottle with a vented cap.

  • Causality: Vented caps are critical for liquid waste containing nitroaromatics or volatile solvents to prevent pressure buildup from incidental off-gassing.

Step 3: GHS Labeling

  • Action: Attach a standardized Hazardous Waste label immediately upon placing the first drop/particle of waste into the container.

  • Causality: Unlabeled waste ("mystery chemicals") poses the highest risk to EHS personnel. The label must explicitly state: "Halogenated Organic Waste: Contains (2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone and [List Solvents]". Check the boxes for "Toxic" and "Halogenated".

Step 4: EHS Coordination and Handoff

  • Action: Once the container is 80% full, seal it, decontaminate the exterior with a compatible solvent wipe, and submit a waste pickup request to your institutional EHS department.

  • Causality: Professional waste management facilities possess the rotary kiln incinerators required to safely destroy brominated nitroaromatics at temperatures exceeding 1,000°C, ensuring complete combustion without generating toxic byproducts.

Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, ensuring all safety checkpoints are met before EHS handoff.

G Start Waste Generation (Solid or Liquid) Segregate Segregation (Halogenated Stream) Start->Segregate Container Containerization (HDPE, Vented Cap) Segregate->Container Label GHS Labeling (Toxic, Halogenated) Container->Label EHS EHS Coordination & High-Temp Incineration Label->EHS

Figure 1: Standardized laboratory waste segregation and EHS handoff workflow for halogenated nitroaromatics.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18431478, 2-Amino-5-bromo-3-nitrobenzoic acid. Retrieved March 26, 2026, from[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone
Reactant of Route 2
Reactant of Route 2
(2-Amino-5-bromo-3-nitrophenyl)-morpholin-4-yl-methanone
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